Disuccinimidyl suberate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBGKZDAWNIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988200 | |
| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68528-80-3, 68526-60-3 | |
| Record name | Disuccinimidyl suberate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68528-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxysuccinimide suberic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068528803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68528-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disuccinimidyl Suberate (DSS): A Technical Guide to Covalent Cross-Linking for Protein Interaction Analysis
This guide provides an in-depth exploration of Disuccinimidyl suberate (DSS), a cornerstone reagent in the field of structural biology and proteomics. We will delve into the chemical principles governing its function, provide validated protocols for its application, and discuss its strategic implementation in elucidating protein-protein interactions. This document is intended for researchers, scientists, and drug development professionals who seek to leverage chemical cross-linking to capture and analyze protein complexes.
Foundational Principles of this compound
This compound (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker.[1][2] This chemical classification defines its core attributes:
-
Homobifunctional: DSS possesses two identical reactive groups, enabling the linkage of similar functional groups on interacting molecules.[1]
-
NHS Ester: The N-hydroxysuccinimide esters are highly reactive towards primary amines (-NH2), which are predominantly found on the side chains of lysine (K) residues and the N-terminus of polypeptides.[3] This reaction forms a stable, covalent amide bond.[2]
-
Spacer Arm: The two NHS ester groups are separated by a suberate molecule, which acts as an 8-carbon spacer arm with a length of 11.4 angstroms.[4] This spacer arm defines the maximum distance between two cross-linked residues.[5]
A key characteristic of DSS is its hydrophobicity, rendering it insoluble in aqueous solutions but permeable to cell membranes.[1][6] This property makes DSS an invaluable tool for cross-linking intracellular proteins in vivo.[1][2] For applications requiring a water-soluble cross-linker, such as targeting cell-surface proteins, its sulfonated analog, Bis(sulfosuccinimidyl) suberate (BS3), is the preferred reagent.[2][5]
Chemical and Physical Properties of DSS
| Property | Value | Source |
| Alternative Names | This compound; Suberic acid bis(N-hydroxysuccinimide ester) | [4] |
| CAS Number | 68528-80-3 | [4][7] |
| Molecular Formula | C16H20N2O8 | [1][4] |
| Molecular Weight | 368.34 g/mol | [1][4] |
| Spacer Arm Length | 11.4 Å | [4] |
| Reactivity | Primary amines (-NH2) | [1][3] |
| Solubility | Soluble in organic solvents (DMSO, DMF); Insoluble in water | [1][3] |
| Membrane Permeability | Permeable | [1][6] |
Mechanism of Action: Covalent Bond Formation
The utility of DSS lies in its ability to covalently "capture" protein-protein interactions. The reaction proceeds through the nucleophilic attack of a primary amine on one of the NHS esters, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The second NHS ester can then react with a primary amine on a nearby protein, effectively creating a covalent bridge between the two interacting partners.[8] This process is most efficient in a pH range of 7-9.[1]
Caption: Mechanism of DSS-mediated protein cross-linking.
Primary Applications in Research
The ability of DSS to covalently stabilize protein interactions makes it a powerful tool for several research applications:
-
Mapping Protein-Protein Interactions: DSS is extensively used to identify both stable and transient protein-protein interactions within a cell or in a purified system.[1][9] By "freezing" these interactions, researchers can then employ techniques like immunoprecipitation and mass spectrometry to identify the interacting partners.[1]
-
Structural Elucidation of Protein Complexes: The distance constraints provided by the 11.4 Å spacer arm of DSS can be used to model the three-dimensional structure of protein complexes.[10] By identifying which lysine residues are cross-linked, researchers can infer their spatial proximity, providing valuable data for computational modeling.
-
Probing Protein Conformation: Intramolecular cross-linking with DSS can provide insights into the folding and conformation of a single protein.[1] Changes in cross-linking patterns can indicate conformational changes induced by ligand binding or other stimuli.
-
Immobilization of Proteins: DSS can be used to immobilize proteins onto amine-coated surfaces for various applications, including biosensors and affinity chromatography.[3]
Experimental Workflow and Protocols
A successful DSS cross-linking experiment requires careful optimization of several parameters. Below is a general workflow and a detailed protocol for a typical in vitro cross-linking experiment.
Caption: General workflow for a DSS cross-linking experiment.
Detailed Protocol for In Vitro Protein Cross-linking with DSS
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or borate buffer at pH 7-9).[11]
-
This compound (DSS) powder.[4]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[11]
-
Reaction tubes.
Procedure:
-
Sample Preparation:
-
Ensure your protein sample is in an amine-free buffer, as primary amines in the buffer (like Tris) will compete with the protein for reaction with DSS.[12]
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The protein concentration should be optimized for your specific experiment. For protein concentrations >5 mg/mL, a 10-fold molar excess of DSS is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.[11]
-
-
DSS Stock Solution Preparation:
-
Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation, as DSS is moisture-sensitive.[4]
-
Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO or DMF.[11] For example, dissolving 2 mg of DSS in 216 µL of DMSO yields a 25 mM solution. Do not store the DSS solution.[12]
-
-
Cross-linking Reaction:
-
Add the calculated volume of the DSS stock solution to your protein sample.
-
Mix gently and incubate at room temperature for 30-60 minutes, or on ice for 2 hours.[11] The optimal incubation time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Analysis:
-
The cross-linked products can now be analyzed by various methods.
-
SDS-PAGE: To visualize the cross-linked products, run the sample on an SDS-PAGE gel. Cross-linked proteins will appear as higher molecular weight bands.[12]
-
Mass Spectrometry: For identification of cross-linked peptides and mapping of interaction sites, the sample can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.[5][10]
-
Considerations and Best Practices
-
Buffer Composition: The presence of primary amines in the reaction buffer is a critical factor. Always use amine-free buffers for the cross-linking reaction.[12]
-
DSS Concentration: The concentration of DSS should be carefully optimized. Too little DSS will result in inefficient cross-linking, while too much can lead to protein precipitation and the formation of heavily cross-linked species that are difficult to analyze.[5][12]
-
Reaction Time and Temperature: These parameters influence the extent of cross-linking and should be optimized for each specific system.
-
Controls: It is essential to include proper controls in your experiment, such as a no-cross-linker control, to distinguish between specific cross-linked products and non-specific aggregates.
-
Data Analysis: The analysis of mass spectrometry data from cross-linking experiments can be complex. Specialized software is often required to identify cross-linked peptides from the MS/MS spectra.[14]
Conclusion
This compound is a versatile and powerful tool for the study of protein-protein interactions and protein structure. Its membrane permeability allows for the investigation of intracellular processes, while its defined spacer arm provides valuable structural information. By understanding the chemical principles behind its function and carefully optimizing experimental conditions, researchers can effectively utilize DSS to gain critical insights into the complex molecular machinery of the cell.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di-(N-succinimidyl) suberate (DSS) — CF Plus Chemicals [cfplus.cz]
- 7. caymanchem.com [caymanchem.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Analysis of Secondary Structure in Proteins by Chemical Cross-Linking Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 13. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Disuccinimidyl Suberate (DSS) for Crosslinking Applications
Introduction: The Role of DSS in Elucidating Protein Interactions
In the intricate landscape of cellular biology and drug development, understanding the dynamic interactions between proteins is paramount. Chemical crosslinking serves as a powerful technique to "freeze" these transient interactions, creating stable covalent bonds that allow for their capture and subsequent analysis. Disuccinimidyl suberate (DSS) is a cornerstone reagent in this field. It is a homobifunctional, amine-reactive, and membrane-permeable crosslinker widely employed to study protein-protein interactions, stabilize protein complexes, and probe the quaternary structure of proteins within their native cellular environment.[1][2][3]
This guide provides a comprehensive technical overview of DSS, detailing its core physicochemical properties, mechanism of action, critical considerations for experimental design, and a validated protocol for its application in intracellular protein crosslinking.
Core Physicochemical Properties of this compound
The efficacy and application of a crosslinker are fundamentally defined by its chemical structure, molecular weight, and the length of its spacer arm. These properties dictate the potential targets and the spatial constraints of the crosslinking reaction.
Molecular Structure and Weight
DSS, or Bis(2,5-dioxopyrrolidin-1-yl) octanedioate, is composed of two N-hydroxysuccinimide (NHS) ester reactive groups located at either end of an 8-carbon (suberate) spacer.[4][5][6] This symmetrical, homobifunctional design means it targets the same functional group—primary amines—at both ends.[1]
Spacer Arm Length
The spacer arm, the chain of atoms separating the two reactive groups, is a critical determinant of the crosslinking range. For DSS, the spacer arm is composed of 8 atoms, spanning a length of 11.4 Angstroms (Å) .[4][7][8][9] This fixed distance dictates the maximum spatial separation between two reactive sites on interacting proteins that can be covalently linked. It is important to note that due to the flexibility of protein structures, DSS can effectively crosslink residues that are up to ~25 Å apart.[7]
Data Summary Table
For quick reference, the key quantitative properties of DSS are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 368.34 g/mol | [4][7][8][10][11] |
| Molecular Formula | C₁₆H₂₀N₂O₈ | [1][7][8] |
| Spacer Arm Length | 11.4 Å | [4][7][8][9] |
| Spacer Arm Atoms | 8 | [4][9][12] |
| Reactivity | Primary Amines (-NH₂) | [1][5][13] |
| Cell Permeability | Permeable | [1][4][12] |
| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | [1][4][7] |
| Cleavability | Non-cleavable | [1][5][10] |
Mechanism of Action: Covalent Amide Bond Formation
The utility of DSS lies in the specific and efficient reaction of its N-hydroxysuccinimide (NHS) esters with primary amines.
Causality of Reaction: Primary amines, found at the N-terminus of polypeptides and on the side chain of lysine (K) residues, are strong nucleophiles at a physiological or slightly alkaline pH (7.0-9.0).[1][14] In this pH range, the amine group is sufficiently deprotonated to attack the carbonyl carbon of the NHS ester. This nucleophilic attack results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][14] The reaction is highly specific and produces no toxic side products, ensuring the integrity of the biological sample.[1][7] Because DSS possesses two such reactive groups, it can form a covalent bridge between two proximal amine groups, either on the same protein (intramolecular) or on two different interacting proteins (intermolecular).
Caption: Reaction mechanism of DSS with a primary amine.
Field-Proven Insights: Key Considerations for Experimental Design
A successful crosslinking experiment depends on careful optimization of several parameters. The choices made directly impact the efficiency, specificity, and interpretability of the results.
-
Solubility and Reagent Preparation : DSS is hydrophobic and must be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][9][14] It is critical to use anhydrous (dry) solvent, as DSS is highly moisture-sensitive and the NHS-ester moiety will readily hydrolyze in the presence of water, rendering it inactive.[8][14] Once the DSS stock is prepared, it can be added to the aqueous reaction buffer containing the protein sample.
-
Choice of Buffer : The crosslinking reaction buffer must be free of primary amines, which would compete with the target proteins and quench the reaction. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible.[15][16] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/borate buffers, maintained at a pH between 7.0 and 9.0.[14][17]
-
Molar Excess and Concentration : The concentration of DSS relative to the protein is a critical variable. A 10- to 50-fold molar excess of DSS over the protein is a common starting point.[14][17] For concentrated protein solutions (>5 mg/mL), a lower molar excess (e.g., 10-fold) is often sufficient, while more dilute samples require a higher excess (20- to 50-fold) to favor the crosslinking reaction over hydrolysis.[14][17] The optimal concentration must be determined empirically through a titration experiment.
-
Reaction Quenching : It is essential to stop the crosslinking reaction after the desired incubation time to prevent non-specific or excessive crosslinking. This is achieved by adding a quenching buffer containing a high concentration of primary amines, such as 1M Tris-HCl (pH 7.5), which will react with and consume any remaining active DSS.[8][15][16]
-
Intracellular vs. Extracellular Crosslinking : DSS is lipophilic and membrane-permeable, making it ideal for crosslinking proteins within living cells.[1][4][14] For researchers wishing to exclusively target cell-surface proteins, a water-soluble, membrane-impermeable analog such as BS3 (Bis(sulfosuccinimidyl) suberate) should be used instead.[4][14][18]
Experimental Protocol: Intracellular Crosslinking in Mammalian Cells
This protocol provides a validated workflow for identifying protein-protein interactions within a cellular context using DSS.
Caption: Workflow for intracellular protein crosslinking with DSS.
Step-by-Step Methodology
-
Cell Preparation :
-
DSS Reagent Preparation (Perform Immediately Before Use) :
-
Crosslinking Reaction :
-
Add the DSS stock solution to the cell suspension to achieve a final concentration of 1-5 mM.[14][17] The optimal concentration should be determined via titration.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.[14][17] Alternatively, the reaction can be performed for 2 hours on ice.[14]
-
-
Reaction Quenching :
-
Cell Lysis and Analysis :
-
Pellet the quenched cells by centrifugation.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The resulting lysate, containing covalently crosslinked protein complexes, is now ready for downstream analysis such as SDS-PAGE, Western blotting, immunoprecipitation (IP), or mass spectrometry (MS) to identify the interacting partners.[16]
-
Conclusion
This compound is an indispensable tool for life science researchers and drug development professionals. Its well-defined molecular weight of 368.34 g/mol and 11.4 Å spacer arm, combined with its membrane permeability and specific reactivity towards primary amines, enable the effective capture of protein interactions in their native state. By understanding the core principles of its mechanism and carefully controlling experimental variables such as solvent choice, buffer composition, concentration, and quenching, researchers can reliably stabilize protein complexes for detailed structural and functional analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cephamls.com [cephamls.com]
- 3. benchchem.com [benchchem.com]
- 4. DSS Crosslinker 100 mg CAS 68528-80-3 - this compound (DSS) - ProteoChem [proteochem.com]
- 5. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 6. iright.com [iright.com]
- 7. This compound, cross-linking reagent (CAS 68528-80-3) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. DSS Crosslinking Reagent 1 gram - this compound (DSS) - ProteoChem [proteochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. DSS Crosslinker | TargetMol [targetmol.com]
- 13. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 16. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. store.sangon.com [store.sangon.com]
- 18. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The Cell Membrane Permeability of Disuccinimidyl Suberate (DSS)
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Disuccinimidyl suberate (DSS) is a widely utilized homobifunctional crosslinking agent essential for elucidating protein-protein interactions. A pivotal question for researchers designing cellular crosslinking experiments is whether DSS can traverse the cell membrane to access intracellular targets. This technical guide provides a definitive answer, grounded in chemical principles and experimental evidence. We will explore the physicochemical properties of DSS that confer its membrane permeability, contrast it with its membrane-impermeable analog BS³, provide detailed experimental protocols for its application, and offer guidance on selecting the appropriate crosslinker for specific research objectives.
Introduction to this compound (DSS): Mechanism and Application
This compound (DSS) is a chemical reagent featuring two N-hydroxysuccinimide (NHS) esters connected by an 8-atom (11.4 Å) spacer arm derived from suberic acid. Its primary utility in biochemical research is to covalently link proteins or other molecules that are in close proximity.
The reaction mechanism hinges on the NHS esters, which react efficiently with primary amines (–NH₂) found on molecules like the side chain of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, effectively "locking" interacting proteins together for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.
The Core Question: Is DSS Cell Membrane Permeable?
Yes, this compound is cell membrane permeable. This characteristic is a direct consequence of its chemical structure. The suberate backbone is a hydrophobic alkyl chain, which allows the molecule to readily diffuse across the lipid bilayer of the cell membrane. This property enables DSS to be used for in vivo and in situ crosslinking of intracellular and transmembrane proteins, providing a snapshot of protein interactions within their native cellular environment.
The Chemical Basis of Membrane Permeability
The permeability of a molecule across a lipid membrane is largely dictated by its hydrophobicity, size, and charge. DSS possesses a nonpolar, eight-carbon spacer arm, which gives the molecule sufficient lipid-like character to partition into and move across the cell membrane. Because it lacks charged groups, it is not repelled by the hydrophobic core of the lipid bilayer.
The Impermeable Alternative: A Tale of Two Crosslinkers
To control for and specifically target cell surface proteins, a water-soluble, membrane-impermeable analog of DSS was developed: Bis(sulfosuccinimidyl) suberate (BS³). The key difference is the addition of a sulfonate (-SO₃⁻) group to each NHS ring. These negatively charged groups render BS³ highly water-soluble and prevent it from crossing the cell membrane.
Therefore, when BS³ is added to intact cells, it will only crosslink proteins on the exterior surface. This makes the DSS/BS³ pair a powerful toolset for differentiating between extracellular, transmembrane, and intracellular protein interactions.
Data Presentation: DSS vs. BS³
The selection between DSS and its sulfonated analog is critical and depends entirely on the experimental objective. The table below summarizes their key properties for easy comparison.
| Feature | This compound (DSS) | Bis(sulfosuccinimidyl) suberate (BS³) |
| Membrane Permeability | Permeable | Impermeable |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in aqueous buffers (e.g., PBS) |
| Primary Application | Intracellular & transmembrane protein crosslinking | Cell surface protein crosslinking |
| Spacer Arm Length | 11.4 Å | 11.4 Å |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |
Experimental Protocols & Methodologies
Authoritative and reproducible protocols are the bedrock of scientific integrity. Below is a validated, step-by-step methodology for performing intracellular crosslinking in cultured mammalian cells using DSS.
Protocol: Intracellular Protein Crosslinking with DSS
Objective: To covalently link interacting proteins within intact cells for subsequent lysis and analysis.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DSS stock solution (e.g., 25 mM in dry DMSO, freshly prepared)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scrapers
Methodology:
-
Cell Preparation: Culture cells to the desired confluency (typically 80-90%). On the day of the experiment, aspirate the culture medium.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins that could react with the crosslinker. This step is critical to prevent non-specific crosslinking of extracellular contaminants.
-
Crosslinking Reaction:
-
Add ice-cold PBS to the cells.
-
Immediately add the freshly prepared DSS stock solution to the PBS covering the cells to achieve a final working concentration. A typical starting concentration is 1-2 mM, but this must be optimized for your specific cell type and target proteins.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C. The lower temperature can help to reduce the activity of cellular proteases.
-
-
Quenching: Terminate the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. The primary amines in Tris will react with any excess DSS, preventing further crosslinking. Incubate for 15 minutes.
-
Cell Lysis: Aspirate the reaction solution and wash the cells once more with ice-cold PBS. Add ice-cold Lysis Buffer containing protease inhibitors to the plate.
-
Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Incubate on ice for 30 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Downstream Analysis: Collect the supernatant containing the crosslinked protein complexes. This material is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and Western blotting.
Visualization of Workflows and Decision Making
Visual aids are indispensable for conceptualizing complex workflows. The following diagrams, rendered in DOT language, illustrate the experimental process and the logic for choosing the correct crosslinker.
Diagram: Intracellular Crosslinking Workflow
Caption: Workflow for intracellular protein crosslinking using DSS.
Diagram: Crosslinker Selection Guide
Caption: Decision flowchart for choosing between DSS and BS³.
Conclusion
The hydrophobicity of its suberate spacer arm unequivocally makes this compound (DSS) a cell membrane-permeable crosslinker. This fundamental property allows it to access and covalently trap protein complexes within the intracellular space of living cells. Understanding this, and how it contrasts with the membrane-impermeable nature of BS³, is paramount for the rational design of experiments aimed at mapping protein-protein interactions. By selecting the appropriate reagent and employing a validated protocol, researchers can confidently probe the intricate network of protein interactions in their specific cellular compartment of interest.
An In-Depth Technical Guide to the Reactivity of Disuccinimidyl Suberate (DSS) for Bioconjugation
<-4>
Introduction
In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a foundational technique. Among the arsenal of chemical tools available, N-hydroxysuccinimide (NHS) esters stand out for their efficiency and reliability in forming stable amide bonds with primary amines.[1] This guide provides a deep dive into the reactivity of a specific and widely used homobifunctional NHS ester, Disuccinimidyl suberate (DSS). We will explore the core chemical mechanisms, critical reaction parameters, and field-proven protocols to empower researchers, scientists, and drug development professionals in leveraging DSS for their applications, from elucidating protein-protein interactions to constructing antibody-drug conjugates (ADCs).[2]
The Core Chemistry: Understanding NHS Ester Reactivity
The power of DSS lies in its two NHS ester functional groups, which readily react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][4] This reaction is a classic example of nucleophilic acyl substitution .[1][5]
The fundamental mechanism unfolds as follows:
-
Nucleophilic Attack: The unprotonated primary amine (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[3][5]
-
Formation of a Tetrahedral Intermediate: This attack results in a transient, unstable tetrahedral intermediate.[1][6]
-
Release of the Leaving Group: The intermediate collapses, leading to the release of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond.[1][5][7]
This reaction's success hinges on a delicate balance between the desired aminolysis (reaction with the amine) and a competing reaction: hydrolysis . In an aqueous environment, water can also act as a nucleophile, attacking the NHS ester and converting it to an unreactive carboxylic acid.[5][8] The interplay between these two reactions is heavily influenced by the reaction conditions, most notably the pH.[5]
The Defining Role of the Spacer Arm
DSS is a homobifunctional crosslinker, meaning it has identical reactive groups at both ends of a spacer arm.[9] In the case of DSS, this spacer is an 8-carbon alkyl chain derived from suberic acid, with a length of 11.4 Å.[10][11][12] This non-cleavable spacer arm dictates the distance between the two linked primary amines, making DSS ideal for studying and stabilizing protein-protein interactions, both intramolecularly and intermolecularly.[9] Its hydrophobic nature also allows it to permeate cell membranes, enabling intracellular crosslinking.[4][9][11]
Critical Parameters for Successful DSS Crosslinking
Optimizing the reaction conditions is paramount to achieving efficient and specific crosslinking with DSS. The following parameters require careful consideration:
The Decisive Influence of pH
The pH of the reaction buffer is the most critical factor governing the success of NHS ester conjugation.[3][5][13] It directly impacts both the reactivity of the target amines and the stability of the DSS crosslinker.
-
Low pH (<7.0): At acidic pH, primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺), which significantly slows down the desired reaction.[3][5] While some studies have shown DSS can still crosslink proteins at pH as low as 4.0, the efficiency is markedly reduced.[14]
-
Optimal pH (7.2-8.5): This pH range represents a compromise, ensuring a sufficient concentration of deprotonated, reactive amines while keeping the rate of DSS hydrolysis manageable.[7][15][16] The optimal pH for many applications is often cited as 8.3-8.5.[13][17]
-
High pH (>8.5): As the pH increases, the rate of DSS hydrolysis accelerates dramatically.[3][15] For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6 at 4°C.[15]
Buffer Selection: A Self-Validating System
The choice of buffer is intrinsically linked to pH control and the prevention of unwanted side reactions. A crucial principle for a self-validating protocol is the exclusion of extraneous nucleophiles that can compete with the target protein.
Recommended Buffers:
Buffers to Avoid: It is imperative to use buffers that do not contain primary amines, such as:
-
Tris (tris(hydroxymethyl)aminomethane): Tris contains a primary amine and will compete with the target biomolecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[5][15][17] However, this reactivity makes Tris an excellent agent for quenching the reaction.[18]
-
Glycine: Similar to Tris, glycine possesses a primary amine and will interfere with the crosslinking reaction.[19] It is also commonly used as a quenching agent.[15][16]
Quantitative Data for Reaction Optimization
To facilitate experimental design, the following tables summarize key quantitative data related to NHS ester reactivity.
Table 1: Impact of pH on the Hydrolytic Stability of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5][15][20] |
| 8.0 | 4 | ~1 hour[5] |
| 8.5 | Room Temperature | 125-180 minutes[5][21] |
| 8.6 | 4 | 10 minutes[5][15][20] |
| 9.0 | Room Temperature | Minutes[5] |
This data highlights the inverse relationship between pH and NHS ester stability.
Table 2: Recommended Buffers for DSS Crosslinking
| Buffer | Recommended Concentration | Optimal pH Range |
| Sodium Phosphate | 20-100 mM | 7.0 - 8.0 |
| Sodium Bicarbonate | 0.1 M | 8.0 - 9.0 |
| HEPES | 20-100 mM | 7.2 - 8.0[19] |
| Sodium Borate | 50 mM | 8.0 - 8.5[19] |
Temperature and Incubation Time
NHS ester reactions can be performed at temperatures ranging from 4°C to room temperature.[5]
-
Room Temperature: Reactions are typically faster, often proceeding for 30-60 minutes.[5][10]
-
4°C (On Ice): Lowering the temperature can help to slow down the competing hydrolysis reaction and may be beneficial for sensitive proteins. Incubation times are generally longer, from 2 hours to overnight.[5][10]
Experimental Protocol: A Step-by-Step Guide to Protein Crosslinking with DSS
This protocol provides a robust framework for a typical protein crosslinking experiment. Optimization of reactant concentrations and incubation times is often necessary for specific applications.
Materials
-
DSS (this compound): Store desiccated at -20°C.[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-purity, amine-free solvent is crucial.[13][17]
-
Reaction Buffer: Amine-free buffer, e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0.[5][15]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5-8.0.[16]
-
Target Protein(s): In a compatible, amine-free buffer.
Workflow Diagram
Caption: Experimental workflow for protein crosslinking using DSS.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Prepare the protein solution in an amine-free reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange via dialysis or a desalting column is necessary.[19]
-
Immediately before use, prepare a stock solution of DSS (e.g., 10-25 mM) in anhydrous DMSO or DMF.[22][23] Do not store DSS in solution, as it is susceptible to hydrolysis.[13]
-
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[5]
-
The molar excess of DSS over the protein will need to be optimized. A common starting point is a 10- to 50-fold molar excess.[24]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]
-
-
Quenching the Reaction:
-
Analysis:
-
The crosslinked products can now be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to determine the extent of crosslinking and identify interacting partners.[18]
-
For downstream applications, unreacted DSS and quenching reagents can be removed by size-exclusion chromatography (desalting column) or dialysis.[5][10]
-
The Chemistry of Crosslinking: Visualizing the Reaction
The reaction of DSS with primary amines on a protein results in the formation of stable amide bonds, covalently linking different parts of a polypeptide chain or different proteins within a complex.
Caption: Reaction mechanism of DSS with protein primary amines.
Troubleshooting and Advanced Considerations
Side Reactions and Specificity
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues such as tyrosine, serine, and threonine can occur, particularly under non-optimal pH conditions.[26] These O-acyl derivatives are generally less stable than the amide bonds formed with lysines.[27] Maintaining the recommended pH range of 7.2-8.5 helps to minimize these side reactions.[]
Controlling the Extent of Crosslinking
The degree of crosslinking can be controlled by modulating:
-
Molar ratio of DSS to protein: Higher ratios will favor more extensive crosslinking.
-
Protein concentration: More concentrated protein solutions favor the desired bimolecular acylation reaction over the competing unimolecular hydrolysis.[20]
-
Reaction time and temperature: Shorter times and lower temperatures generally result in less crosslinking.
Conclusion
This compound is a powerful and versatile tool for covalently linking proteins and other biomolecules. Its utility is grounded in the well-understood and highly efficient reactivity of NHS esters toward primary amines. By carefully controlling critical parameters—most notably pH and buffer composition—and following robust, self-validating protocols, researchers can reliably generate well-defined bioconjugates. This enables a vast array of applications, from capturing transient protein interactions for structural analysis to the precise construction of next-generation therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Di-(N-succinimidyl) suberate (DSS) — CF Plus Chemicals [cfplus.cz]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. store.sangon.com [store.sangon.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. benchchem.com [benchchem.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to protein-protein interaction studies using DSS.
An In-Depth Technical Guide to Protein-Protein Interaction Studies Using Disuccinimidyl Suberate (DSS)
Authored by: Gemini, Senior Application Scientist
Abstract
The study of protein-protein interactions (PPIs) is fundamental to unraveling the complex machinery of cellular life, from signaling pathways to the assembly of molecular machines.[1] Chemical cross-linking has emerged as a powerful technique to capture these interactions, transforming transient associations into stable covalent bonds amenable to biochemical and analytical characterization.[2][3] This guide provides an in-depth exploration of this compound (DSS), a widely used homobifunctional cross-linking agent. We will delve into the chemistry of DSS, provide field-proven experimental protocols for both in vitro and in vivo applications, discuss critical parameters for experimental design, and offer troubleshooting insights to navigate common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DSS-mediated cross-linking to elucidate protein complex topology and function.
The Foundational Chemistry of DSS Cross-Linking
Understanding the chemical properties of your cross-linker is the bedrock of a successful experiment. DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester, meaning it has two identical reactive groups at either end of a spacer arm.[4][5] This architecture allows it to covalently link two protein molecules that are in close proximity.
Key Chemical Properties:
-
Reactive Groups: The N-hydroxysuccinimide (NHS) esters at both ends of DSS react efficiently with primary amines (–NH₂), which are predominantly found on the side chains of lysine (K) residues and the N-terminus of polypeptides.[6][7][8]
-
Reaction Mechanism: The reaction occurs in a pH range of 7-9, where the NHS ester reacts with a deprotonated primary amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[6][7] This bond is as stable as a peptide bond.[9]
-
Spacer Arm: DSS possesses an 8-carbon alkyl chain spacer arm that is 11.4 Å in length.[10][11][12] This fixed length is critical as it imposes a distance constraint, meaning that two cross-linked lysine residues must be within a certain spatial distance in the native protein complex. This information is invaluable for computational modeling of protein structures.[13]
-
Solubility and Permeability: DSS is hydrophobic and insoluble in aqueous buffers.[9] It must first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6] Its lipophilic nature allows it to permeate cell membranes, making it an excellent reagent for in vivo cross-linking to capture intracellular interactions.[6][11][12]
-
Non-Cleavable Nature: The amide bonds formed by DSS are permanent and cannot be broken by common reducing agents.[9] This ensures the stability of the cross-linked complex throughout purification and analysis but presents unique challenges for mass spectrometry.[14]
Data Presentation: Properties of this compound (DSS)
| Property | Description | Reference |
| Molecular Weight | 368.34 g/mol | [10] |
| Spacer Arm Length | 11.4 Å | [10][11] |
| CAS Number | 68528-80-3 | [10][11] |
| Reactivity | Primary Amines (Lysine, N-terminus) | [6][7] |
| Resulting Bond | Stable Amide Bond | [6] |
| Optimal pH Range | 7.0 - 9.0 | [6][10] |
| Cleavability | Non-Cleavable | |
| Solubility | Water-Insoluble (Requires DMSO/DMF) | [9] |
| Cell Permeability | Membrane Permeable | [6][11][12] |
Mandatory Visualization: DSS Reaction Mechanism
Caption: Reaction of DSS with primary amines on two proximal proteins.
Strategic Experimental Design
The success of a cross-linking experiment hinges on careful planning. The choices made before adding the reagent to your sample are often more critical than the execution of the protocol itself.
Causality Behind Experimental Choices
-
Non-Cleavable vs. Cleavable Linkers: The choice between a non-cleavable linker like DSS and a cleavable one is application-dependent.
-
DSS (Non-Cleavable): Ideal for stabilizing protein complexes for techniques like co-immunoprecipitation (Co-IP) and SDS-PAGE analysis, where the primary goal is to confirm an interaction or assess complex size.[14] The permanent bond ensures the complex remains intact through stringent washing and denaturing conditions.
-
Cleavable Linkers: These are preferred for cross-linking/mass spectrometry (XL-MS) workflows.[14][15] The ability to break the linker under specific conditions (e.g., chemically or in the mass spectrometer) simplifies data analysis by allowing the identification of the individual peptides, which is significantly more complex with a permanently linked pair.[16]
-
-
Buffer Integrity is Non-Negotiable: The most common point of failure is an incompatible buffer. Since DSS reacts with primary amines, any buffer component containing these groups, such as Tris or glycine, will compete with the protein targets and quench the reaction.[9]
-
Self-Validating System: Always use a non-amine-containing buffer within the optimal pH 7-9 range. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, bicarbonate, or borate.[6][9] If your protein is in an incompatible buffer, it must be exchanged via dialysis or a desalting column prior to the experiment.
-
-
The Impermanence of DSS in Solution: The NHS esters of DSS are highly susceptible to hydrolysis in aqueous environments, rendering the reagent inactive.[6][7] This hydrolysis is a competing reaction that increases with pH and time.[7]
-
Trustworthiness: To ensure maximum reactivity, always prepare DSS solution in a dry organic solvent (e.g., anhydrous DMSO) immediately before use.[10][12] Never prepare stock solutions for long-term storage, as their efficacy cannot be guaranteed.[6][9] When adding the DSS/DMSO solution to your aqueous protein sample, a temporary haziness may occur, which is normal.[9]
-
-
Titration is Key to Avoiding Artifacts: The goal is to capture native interactions, not to create a large, insoluble aggregate. Over-crosslinking can generate non-specific products and create complexes too large to enter an SDS-PAGE gel, resulting in smears in the loading well.[17]
-
Expertise: The optimal DSS-to-protein molar ratio must be determined empirically. A common starting point is a 10- to 50-fold molar excess of DSS over the protein.[7] For initial experiments, it is wise to test a range of DSS concentrations to find the condition that yields discrete higher-molecular-weight bands without significant aggregation.
-
Core Experimental Protocols & Workflows
The following protocols are self-validating systems, incorporating quenching and control steps to ensure the observed results are due to specific cross-linking.
Mandatory Visualization: General DSS Cross-Linking Workflow
Caption: A generalized workflow for DSS protein cross-linking experiments.
Experimental Protocol 1: In Vitro Cross-linking of Purified Proteins
This protocol is designed for studying interactions between purified proteins in a controlled environment.
Step-by-Step Methodology:
-
Protein Preparation:
-
Ensure the protein sample is in a suitable amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[9] If necessary, perform buffer exchange.
-
The protein concentration should be optimized; higher concentrations favor the cross-linking reaction over hydrolysis.[7] Start with a concentration in the range of 1-5 mg/mL.
-
-
DSS Reagent Preparation:
-
Cross-linking Reaction:
-
Add the prepared DSS solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[10] It is crucial to test a range of molar excess ratios (e.g., 10:1, 25:1, 50:1 DSS:protein).
-
Mix gently and incubate the reaction. Standard conditions are 30-60 minutes at room temperature or 2 hours on ice.[10] Incubation on ice can help slow the reaction and reduce non-specific cross-linking.[10]
-
-
Reaction Quenching:
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. Successful cross-linking will be indicated by the appearance of new, higher-molecular-weight bands corresponding to the protein complex.
-
The identity of the cross-linked species can be confirmed by Western blotting using antibodies against the proteins of interest.[18]
-
Experimental Protocol 2: In Vivo Cross-linking in Living Cells
This protocol leverages the membrane permeability of DSS to capture PPIs within their native cellular context.[1][4]
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells to the desired density. For suspension cells, harvest and count them. For adherent cells, the procedure can be performed directly in the plate.[7]
-
Wash the cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to completely remove any primary amines from the culture medium.[7][12] This is a critical step.
-
Resuspend the final cell pellet in PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[7][12]
-
-
Cross-linking Reaction:
-
Reaction Quenching:
-
Downstream Processing:
-
Pellet the cells and proceed with cell lysis using a suitable lysis buffer for your downstream application (e.g., RIPA buffer for immunoprecipitation).
-
The cross-linked complexes within the lysate can now be analyzed by Co-IP, affinity purification, or Western blotting to identify interacting partners.[19]
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or poor cross-linking observed | 1. Inactive DSS: Reagent was hydrolyzed due to moisture or improper storage.[17] 2. Incompatible Buffer: Presence of primary amines (Tris, glycine) quenching the reaction.[9][17] 3. Insufficient Concentration: DSS:protein ratio is too low. | 1. Always use DSS from a freshly opened vial or one stored properly with desiccant. Prepare DSS/DMSO solution immediately before use.[10][17] 2. Ensure your buffer is free of primary amines. Perform buffer exchange if necessary.[9][17] 3. Increase the molar excess of DSS in the reaction. |
| High-molecular-weight smears or aggregates in gel well | 1. Over-crosslinking: DSS concentration is too high or incubation time is too long.[17] 2. Protein Aggregation: The protein sample is inherently unstable under the experimental conditions. | 1. Reduce the DSS:protein molar ratio, decrease the incubation time, or perform the reaction on ice.[17] 2. Optimize buffer conditions (e.g., adjust ionic strength) to improve protein stability before adding the cross-linker. |
| Loss of biological activity or antibody recognition | 1. Modification of Critical Residues: DSS has modified lysine residues within an enzyme's active site or an antibody's epitope.[7] | 1. Decrease the DSS:protein molar ratio to reduce the extent of modification.[7] 2. If the problem persists, consider using a cross-linker that targets different functional groups (e.g., carboxyl or sulfhydryl groups). |
Concluding Remarks
This compound is a robust and effective tool for the study of protein-protein interactions. Its simple chemistry, membrane permeability, and the stable bonds it forms make it suitable for a wide array of applications, from confirming binary interactions in vitro to capturing entire interaction networks in vivo. However, its successful application demands a thorough understanding of its reactivity and limitations. By carefully controlling buffer composition, reagent preparation, and reaction stoichiometry, researchers can confidently employ DSS to stabilize protein complexes, providing invaluable snapshots of the dynamic cellular interactome.
References
- 1. In Vivo Crosslinking of Histone and RNA-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cyanagen.com [cyanagen.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. DSS (this compound), No-Weigh™ Format - FAQs [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. DSS Crosslinker | TargetMol [targetmol.com]
- 12. store.sangon.com [store.sangon.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 16. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Notes and Protocols: A Guide to Intracellular Crosslinking with Disuccinimidyl Suberate (DSS)
Introduction: Capturing Protein Interactions in Their Native Environment
The intricate dance of proteins within a cell dictates its function, fate, and response to stimuli. Many of these protein-protein interactions (PPIs) are transient, forming fleeting complexes that are essential for cellular signaling and regulation. To study these ephemeral events, researchers require methods to "freeze" these interactions in time. Intracellular crosslinking provides a powerful tool to covalently capture protein complexes within the living cell, preserving their native architecture for subsequent analysis.[1][2][3]
This guide provides a detailed protocol for intracellular crosslinking using Disuccinimidyl suberate (DSS), a popular amine-reactive crosslinking agent. DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester, meaning it has two identical reactive groups at either end of a spacer arm.[1][4][5] Its lipophilic nature allows it to readily permeate cell membranes, making it ideal for covalently linking intracellular proteins.[6][7][8][9][10] The NHS esters react with primary amines, primarily found on the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds.[5][6][10][11] This protocol will guide you through the essential steps of using DSS to capture intracellular PPIs, from cell preparation to downstream analysis, while providing the scientific rationale behind each step to ensure experimental success.
Understanding the Tool: Properties of this compound (DSS)
A thorough understanding of the crosslinking reagent is paramount for designing and troubleshooting experiments. DSS possesses several key characteristics that make it a valuable tool for studying intracellular PPIs.
| Property | Description | Significance for Intracellular Crosslinking |
| Reactivity | Homobifunctional NHS ester; reacts with primary amines (-NH2) at pH 7.0-9.0.[4][5][6] | Targets abundant lysine residues and N-termini, increasing the probability of crosslinking interacting proteins. |
| Spacer Arm Length | 11.4 Å (8 atoms).[7][9][10][12][13] | Defines the distance between the reactive groups, allowing for the capture of proteins in close proximity. |
| Cleavability | Non-cleavable.[4][5][7][12] | Forms a stable, permanent link between proteins, which is ideal for many downstream applications. |
| Cell Permeability | Membrane-permeable due to its lipophilic nature.[5][6][7][8][9][10] | Essential for accessing and crosslinking intracellular protein complexes. |
| Solubility | Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF.[4][5][6][10] | Requires careful preparation of a fresh stock solution immediately before use. |
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of an intracellular crosslinking experiment with DSS.
Caption: A step-by-step overview of the intracellular crosslinking workflow using DSS.
Detailed Protocol for Intracellular Crosslinking with DSS
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
I. Materials and Reagents
-
Cells: Suspension or adherent cells of interest.
-
This compound (DSS): High-purity, stored desiccated at 4°C.[10]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve DSS.[5][6][11]
-
Phosphate-Buffered Saline (PBS): pH 8.0, ice-cold. Amine-free buffers like HEPES, bicarbonate, or borate can also be used.[6][10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[6][11][14]
-
Cell Lysis Buffer: RIPA buffer or another suitable lysis buffer compatible with downstream applications.[15][16][17] Protease and phosphatase inhibitor cocktails should be added fresh.
-
Standard cell culture reagents.
II. Step-by-Step Experimental Procedure
A. Cell Preparation (Self-Validating Step 1)
The quality of your starting material is critical. Healthy, viable cells are essential for meaningful results.
-
Cell Culture: Culture cells to the desired density. For suspension cells, aim for a concentration that allows for easy handling. For adherent cells, ensure they are in the logarithmic growth phase.
-
Harvesting:
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Adherent Cells: Gently scrape or use a non-enzymatic cell dissociation solution to detach cells. Avoid using trypsin, as its primary amines will quench the DSS reaction.
-
-
Washing: This is a crucial step to remove any amine-containing components from the culture medium that would otherwise interfere with the crosslinking reaction.[6][10][11]
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0).
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the wash step two more times.
-
-
Cell Resuspension: After the final wash, resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[6][11] A higher cell concentration is generally more effective as it requires less crosslinker.[10][11]
B. DSS Crosslinking Reaction (Self-Validating Step 2)
Proper handling and timing are key to a successful crosslinking reaction.
-
Prepare Fresh DSS Stock Solution: DSS is moisture-sensitive and hydrolyzes in aqueous solutions.[6][11] Therefore, the DSS stock solution must be prepared immediately before use.[6][10][11]
-
Initiate Crosslinking:
-
Incubation:
C. Quenching and Cell Lysis (Self-Validating Step 3)
Stopping the reaction and efficiently lysing the cells are critical for preserving the crosslinked complexes.
-
Quench the Reaction: To stop the crosslinking reaction, add the Quenching Buffer (1 M Tris-HCl, pH 7.5, or 1 M glycine) to a final concentration of 10-50 mM.[6][10][11][14]
-
Incubate to Quench: Incubate for 15 minutes at room temperature with gentle mixing.[6][10][11] This allows the primary amines in the quenching buffer to react with and neutralize any unreacted DSS.
-
Wash Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash once with ice-cold PBS to remove the quenching buffer and unreacted DSS.
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer) containing freshly added protease and phosphatase inhibitors.[15][16][17][18]
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the crosslinked protein complexes.
-
III. Downstream Analysis
The crosslinked lysate is now ready for a variety of downstream applications to identify and characterize the protein-protein interactions.
-
SDS-PAGE and Western Blotting: The most straightforward method to visualize the results of a crosslinking experiment.[3] Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric proteins.
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): To isolate specific crosslinked complexes using an antibody against one of the protein partners.
-
Mass Spectrometry (MS): For the identification of the crosslinked proteins and the specific sites of interaction.[14][19]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking efficiency | Inactive DSS | Always use fresh, high-purity DSS and prepare the stock solution immediately before use.[6][10][11] |
| Presence of primary amines in the buffer | Ensure all buffers are free of primary amines (e.g., Tris, glycine) during the crosslinking step.[20] | |
| Suboptimal DSS concentration or incubation time | Perform a titration of DSS concentration (e.g., 0.25-5 mM) and incubation time (e.g., 15-60 minutes) to find the optimal conditions.[10][11] | |
| High molecular weight smears or aggregates | Over-crosslinking | Reduce the DSS concentration, shorten the incubation time, or perform the reaction on ice.[20] |
| High cell density | Optimize the cell concentration to avoid excessive intermolecular crosslinking.[21] | |
| Loss of protein function or antibody recognition | Crosslinking at or near the active site or epitope | Try a lower DSS concentration or a different crosslinker with a different spacer arm length or reactivity. |
Conclusion
Intracellular crosslinking with DSS is a robust technique for capturing protein-protein interactions in their native cellular context. By understanding the chemical principles of DSS and carefully controlling the experimental parameters, researchers can successfully stabilize transient protein complexes for further investigation. This protocol provides a solid foundation for performing intracellular crosslinking experiments, and with appropriate optimization, it can be a powerful tool in the arsenal of any researcher studying the dynamic world of cellular proteomics.
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 6. interchim.fr [interchim.fr]
- 7. abmole.com [abmole.com]
- 8. DSS Crosslinker 100 mg CAS 68528-80-3 - this compound (DSS) - ProteoChem [proteochem.com]
- 9. DSS Crosslinking Reagent 1 gram - this compound (DSS) - ProteoChem [proteochem.com]
- 10. store.sangon.com [store.sangon.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. DSS Crosslinker | TargetMol [targetmol.com]
- 13. This compound, cross-linking reagent (CAS 68528-80-3) | Abcam [abcam.com]
- 14. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Should Cells Be Lysed with RIPA Buffer Following Crosslinking in Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Intracellular Protein Crosslinking Detection Methods - Creative Proteomics [creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 21. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Mastering Intracellular Covalent Bonds: A Guide to DSS Crosslinking in Cultured Cells
In the intricate cellular landscape, the transient and dynamic nature of protein-protein interactions governs the very essence of biological function. Capturing these fleeting moments is paramount for researchers in fundamental biology and drug development alike. Chemical crosslinking serves as a powerful tool to "freeze" these interactions, creating stable covalent bonds that allow for their subsequent analysis. This guide provides an in-depth exploration of disuccinimidyl suberate (DSS), a widely used crosslinking agent, with a focus on establishing a robust and reproducible workflow for its application in cultured cells.
The Chemistry of Proximity: Understanding DSS Crosslinking
This compound (DSS) is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of an 11.4 Å spacer arm.[1] These reactive groups are N-hydroxysuccinimide (NHS) esters, which efficiently form stable amide bonds with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins.[2] This reaction is most efficient in a pH range of 7 to 9.[1]
A key characteristic of DSS is its hydrophobic nature, which allows it to readily permeate cell membranes. This property makes DSS an invaluable tool for probing intracellular and intramembrane protein interactions, in contrast to its water-soluble analog, BS3, which is restricted to crosslinking cell-surface proteins.[2] The non-cleavable nature of the bonds formed by DSS ensures the stability of the crosslinked complexes throughout downstream applications such as immunoprecipitation and mass spectrometry.[3]
The Cornerstone of Success: Determining the Optimal DSS Concentration
The concentration of DSS is the most critical parameter influencing the outcome of a crosslinking experiment. Insufficient crosslinking will fail to capture weak or transient interactions, while excessive crosslinking can lead to the formation of large, insoluble aggregates that are intractable for analysis and can induce cellular stress.[4] Therefore, a systematic optimization of the DSS concentration is not merely a suggestion but a prerequisite for obtaining meaningful and reproducible data.
The ideal DSS concentration is cell-type and application-dependent. A general starting range for cultured cells is 1-5 mM.[2][5] However, factors such as cell density, the abundance of the target protein, and the nature of the protein-protein interaction under investigation necessitate empirical determination of the optimal concentration.
Key Considerations for Optimization:
-
Cell Density: Higher cell densities generally require lower concentrations of DSS. Conversely, at lower cell densities, a higher concentration of the crosslinker may be needed to achieve effective crosslinking.[6] It is crucial to maintain consistent cell density across experiments to ensure reproducibility.
-
Buffer Composition: The crosslinking reaction should be performed in a buffer devoid of primary amines, such as Tris or glycine, as these will compete with the proteins for reaction with the NHS esters, effectively quenching the crosslinker.[5] Phosphate-buffered saline (PBS) or HEPES-buffered saline at a pH of 7.2-8.0 are commonly used.[2]
-
Reaction Time and Temperature: A typical incubation time for DSS crosslinking is 30 minutes at room temperature or 1-2 hours on ice.[1] Lower temperatures can help to slow down the reaction and potentially reduce non-specific crosslinking.
A Systematic Approach to Optimizing DSS Concentration:
The following protocol outlines a systematic approach to determine the optimal DSS concentration for your specific experimental system using SDS-PAGE and Western blotting as a readout.
Experimental Workflow for DSS Concentration Optimization
Caption: Workflow for optimizing DSS concentration.
Protocol for DSS Concentration Optimization:
-
Cell Preparation:
-
Harvest cultured cells and wash them twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any residual culture medium containing primary amines.
-
Resuspend the cell pellet in the same buffer at a consistent and known cell density (e.g., 1 x 107 cells/mL).
-
-
DSS Titration:
-
Prepare a fresh stock solution of DSS (e.g., 50 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. DSS is moisture-sensitive and will rapidly hydrolyze in aqueous solutions.[1]
-
Aliquot equal volumes of the cell suspension into separate microcentrifuge tubes.
-
To each tube, add the DSS stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, and 5 mM). Ensure the final concentration of the organic solvent is low (typically <5%) to minimize effects on cell integrity.
-
Incubate the reactions for 30 minutes at room temperature with gentle mixing.
-
-
Quenching and Cell Lysis:
-
Stop the crosslinking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[2] Incubate for 15 minutes at room temperature.
-
Pellet the cells by centrifugation and lyse them using a suitable lysis buffer for your downstream application (e.g., RIPA buffer for immunoprecipitation).
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an antibody against your protein of interest.
-
The optimal DSS concentration is the one that results in the appearance of higher molecular weight bands, indicating the formation of crosslinked complexes, without causing excessive protein aggregation that prevents entry into the gel.[7] A desirable outcome is a ladder of bands representing dimers, trimers, and other oligomers of your target protein and its binding partners.
-
| DSS Concentration | Expected Outcome on Western Blot | Interpretation |
| Too Low | Primarily a monomeric band of the target protein. | Insufficient crosslinking to capture interactions. |
| Optimal | Appearance of higher molecular weight bands in addition to the monomer. | Successful capture of protein complexes. |
| Too High | Smearing at the top of the gel and loss of distinct bands. | Excessive crosslinking leading to large, insoluble aggregates. |
In-Depth Protocol for DSS Crosslinking in Cultured Cells
This protocol provides a detailed, step-by-step methodology for performing a DSS crosslinking experiment once the optimal concentration has been determined.
Experimental Workflow for DSS Crosslinking
Caption: Step-by-step workflow for DSS crosslinking.
Materials:
-
Cultured cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (DSS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell Lysis Buffer (appropriate for downstream application)
-
Protease and phosphatase inhibitors
Protocol:
-
Cell Preparation: a. For suspension cells, harvest by centrifugation. For adherent cells, gently scrape and collect. b. Wash the cell pellet twice with ice-cold PBS to completely remove any traces of culture medium. c. Resuspend the cells in ice-cold PBS at the desired density (e.g., 1-5 x 107 cells/mL).
-
Crosslinking Reaction: a. Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF to a concentration that allows for easy dilution into the cell suspension (e.g., 25-50 mM). b. Add the DSS stock solution to the cell suspension to the predetermined optimal final concentration. Mix gently but thoroughly by inverting the tube. c. Incubate the reaction for 30 minutes at room temperature or for 1-2 hours on ice.
-
Quenching: a. Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris-HCl. b. Incubate for 15 minutes at room temperature with gentle mixing to ensure all unreacted DSS is neutralized.
-
Cell Lysis: a. Pellet the crosslinked cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). b. Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove residual quenching buffer and crosslinker. c. Lyse the cells using your chosen lysis buffer supplemented with protease and phosphatase inhibitors. The crosslinked protein complexes are now ready for downstream applications.[8]
Troubleshooting Common Issues in DSS Crosslinking
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low efficiency of crosslinking | 1. Inactive DSS due to hydrolysis. 2. Presence of primary amines in the buffer. 3. Insufficient DSS concentration. | 1. Always prepare DSS stock solution fresh in anhydrous solvent. 2. Ensure all buffers used during the crosslinking step are free of primary amines (e.g., Tris, glycine). 3. Re-optimize the DSS concentration; consider a higher concentration or longer incubation time. |
| Protein aggregation/precipitation | 1. DSS concentration is too high. 2. High concentration of the organic solvent (DMSO/DMF). | 1. Perform a DSS titration to find a lower, optimal concentration. 2. Ensure the final concentration of the organic solvent in the reaction mixture is minimal (ideally <5%). |
| High background in immunoprecipitation | 1. Non-specific crosslinking due to high DSS concentration. 2. Inefficient quenching. | 1. Reduce the DSS concentration. 2. Ensure quenching is performed for the full recommended time with an adequate concentration of quenching agent. |
| Loss of protein function/antibody recognition | 1. Crosslinking may have occurred within a critical functional domain or antibody epitope. | 1. Try a lower DSS concentration or a shorter incubation time. 2. Consider using a crosslinker with a different spacer arm length or reactive group. |
Applications in Drug Discovery and Development
The ability of DSS to capture protein-protein interactions within a cellular context makes it a valuable tool in drug discovery and development.[9] For instance, it can be used to:
-
Validate drug targets: By stabilizing the interaction between a drug candidate and its target protein within the cell, DSS crosslinking can provide evidence of target engagement.
-
Elucidate mechanisms of action: DSS can help identify the protein interaction partners of a drug target and how these interactions are modulated by a compound.
-
Map signaling pathways: By capturing the transient interactions that constitute signaling cascades, DSS crosslinking can help to understand how a drug perturbs these pathways.[10]
-
Develop antibody-drug conjugates (ADCs): DSS and similar crosslinkers are used to conjugate antibodies to cytotoxic drugs, a key step in the production of ADCs.[11]
Conclusion
DSS crosslinking is a powerful technique for the in-cell analysis of protein-protein interactions. The success of this method hinges on the careful optimization of the crosslinker concentration and adherence to a well-controlled experimental protocol. By understanding the underlying chemistry and systematically addressing the key variables, researchers can confidently employ DSS to uncover the intricate web of protein interactions that drive cellular processes, thereby accelerating both fundamental research and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Quenching the Disuccinimidyl suberate crosslinking reaction.
Application Note: Mastering the Quench
A-Technical-Guide-to-Effectively-Terminating-Disuccinimidyl-Suberate-(DSS)-Crosslinking-Reactions
Abstract
Disuccinimidyl suberate (DSS) is a widely-used, non-cleavable, and membrane-permeable crosslinking agent essential for studying protein-protein interactions.[1] Its homobifunctional N-hydroxysuccinimide (NHS) esters efficiently form stable amide bonds with primary amines on proteins.[1][2] However, uncontrolled and excess DSS can lead to non-specific crosslinking, creating artifactual data and compromising experimental outcomes. The quenching step—the intentional deactivation of unreacted DSS—is therefore not merely a recommendation but a critical control point in any crosslinking workflow. This guide provides a detailed examination of the quenching mechanism, a comparative analysis of common quenching reagents, and robust, application-specific protocols for researchers, scientists, and drug development professionals.
The Chemistry of DSS Crosslinking: A Double-Edged Sword
This compound is a symmetrical molecule with two NHS esters at either end of an 8-carbon (11.4 Å) spacer arm.[1] The reaction's efficacy hinges on the nucleophilic attack of a primary amine (found at the N-terminus of polypeptides and on the side chain of lysine residues) on the carbonyl carbon of the NHS ester.[2][3] This reaction, which is most efficient at a pH range of 7.2 to 8.5, results in the formation of a stable amide bond and the release of an N-hydroxysuccinimide (NHS) leaving group.[3][4][5]
While this reaction is highly effective for capturing protein interactions, any DSS molecules that have only reacted on one end or not at all remain highly reactive. If left unchecked, these free NHS esters will indiscriminately crosslink proteins added in subsequent steps (e.g., antibodies in an immunoprecipitation assay), leading to confounding results.
Caption: Mechanism of DSS-mediated protein crosslinking.
The Imperative of Quenching: Preventing Experimental Artifacts
The quenching step is the controlled termination of the crosslinking reaction. It is achieved by adding a high concentration of a small molecule containing a primary amine.[3][6] This quenching agent effectively "scavenges" all remaining active NHS esters, converting them into stable, inert amide adducts.[3]
Consequences of Inadequate Quenching:
-
Immunoprecipitation (IP): Unquenched DSS will crosslink the target antigen to the IP antibody, preventing elution and detection. It can also crosslink the antibody heavy and light chains to each other or to the Protein A/G beads, resulting in high background and artifactual bands on a Western blot.[7]
-
Mass Spectrometry (MS): In-gel digestion and subsequent MS analysis can be complicated by the presence of unwanted crosslinked species, making peptide identification and data interpretation difficult.
Caption: A typical experimental workflow incorporating the critical quenching step.
Selecting the Optimal Quenching Reagent
The choice of quenching reagent is dictated by the specific requirements of the downstream application. The most common and effective quenchers are buffers or solutions containing Tris, glycine, or lysine, all of which provide a primary amine to react with the NHS ester.[2][3][8]
| Reagent | Typical Final Conc. | Incubation Time | Temperature | Key Considerations |
| Tris-HCl | 20-100 mM[3] | 15-30 min[3] | Room Temp[3] | Highly effective and most common.[4] Ensure final pH is ~7.5-8.0.[2][3] Non-volatile, which can interfere with some Mass Spectrometry applications.[9] |
| Glycine | 20-100 mM[3] | 15-30 min[3] | Room Temp[3] | A simple and efficient quenching agent.[2][4] Can be a good alternative to Tris. |
| Lysine | 20-50 mM[3] | 15 min[3] | Room Temp[3] | Provides a primary amine for quenching, similar in function to Tris and glycine.[3] |
| Ethanolamine | 20-50 mM[3] | 15 min[3] | Room Temp[3] | An alternative primary amine-containing quenching agent.[3] |
| Ammonium Bicarbonate | ~20 mM[10] | 5-15 min[10] | Room Temp[10] | Volatile buffer, making it highly compatible with downstream Mass Spectrometry analysis. |
Protocol Hub: Application-Specific Methodologies
Important Preparatory Notes:
-
DSS Preparation: DSS is moisture-sensitive and must be dissolved in a dry, amine-free organic solvent like DMSO or DMF immediately before use.[6] Do not prepare stock solutions for storage.[11]
-
Reaction Buffers: Use non-amine-containing buffers for the crosslinking reaction (e.g., PBS, HEPES, Borate) at a pH of 7-9.[2][8][12] Buffers containing Tris or glycine will prematurely quench the reaction.[5][13]
Protocol 4.1: Standard Quenching for SDS-PAGE and Western Blot Analysis
This protocol is suitable for routine analysis of protein complexes where downstream mass spectrometry is not the primary goal.
Materials:
-
Protein sample in a suitable conjugation buffer (e.g., PBS, pH 8.0)
-
DSS stock solution (e.g., 25 mM in dry DMSO)
Procedure:
-
Crosslinking Reaction: To your protein sample, add the DSS stock solution to a final concentration of 0.25-5 mM.[8]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[2][8]
-
Quenching: Add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to the reaction mixture to achieve a final Tris concentration of 20-50 mM.[2][8] For example, add 1/20th volume of the 1 M stock.
-
Quench Incubation: Incubate for an additional 15 minutes at room temperature with gentle mixing to ensure all unreacted DSS is deactivated.[2][8]
-
Analysis: The quenched sample is now ready for the addition of SDS-PAGE sample buffer and subsequent analysis.
Protocol 4.2: Quenching Strategy for Mass Spectrometry (MS) Workflows
For MS-based proteomics, it is crucial to avoid non-volatile salts like Tris that can cause ion suppression.[9][15] Ammonium bicarbonate is an excellent alternative as it is volatile and will be removed during sample lyophilization.
Materials:
-
Protein sample in a suitable conjugation buffer (e.g., 20 mM HEPES, pH 7.5)[10]
-
DSSO or DSBU (MS-cleavable analogs of DSS) stock solution (50 mM in dry DMSO)[10]
-
Quenching Buffer: 1 M Ammonium Bicarbonate (NH₄HCO₃)[10]
Procedure:
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample. A 100-fold molar excess is a common starting point for in-solution crosslinking for MS.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[10]
-
Quenching: Terminate the reaction by adding the Quenching Buffer (1 M NH₄HCO₃) to a final concentration of 20 mM.[10]
-
Quench Incubation: Incubate for 5 minutes at room temperature or 15 minutes on ice.[10]
-
Downstream Processing: The sample is now quenched and ready for proteolytic digestion, peptide cleanup (e.g., C18 desalting), and LC-MS/MS analysis.
Protocol 4.3: Quenching Prior to Immunoprecipitation (IP)
This protocol is designed for in vivo or in situ crosslinking of cells, followed by lysis and immunoprecipitation. The quenching step is critical to prevent the crosslinking of antibodies during the IP step.
Materials:
-
Cell suspension (~25 x 10⁶ cells/mL) in ice-cold PBS, pH 8.0[2]
-
DSS stock solution (e.g., 25 mM in dry DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[2]
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture medium.[2][8][12]
-
Crosslinking: Add DSS solution to the cell suspension to a final concentration of 1-5 mM.[2]
-
Incubation: Incubate the mixture for 30 minutes at room temperature.[2]
-
Scientist's Note: Performing this step at 4°C can reduce the active internalization of the crosslinker if only cell-surface interactions are desired.[2]
-
-
Quenching: Add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 10-20 mM.[2][12]
-
Quench Incubation: Incubate for 15 minutes at room temperature to stop the reaction.[2][12]
-
Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and proceed with your standard cell lysis protocol for immunoprecipitation. The crosslinked protein complexes are now stabilized and ready for IP.
Validation and Troubleshooting
Verifying a Successful Quench:
-
Control Lanes: On an SDS-PAGE gel, include a "quench control" lane where the quenching reagent was added before the DSS. This lane should show no crosslinking (i.e., only monomeric protein bands), confirming the quencher is active.
-
Antibody Integrity: In an IP workflow, run a sample of the antibody on a gel after the IP. If the quenching was successful, you should see distinct heavy and light chain bands with no high-molecular-weight smearing.
Troubleshooting Common Issues:
-
Problem: Continued crosslinking after quenching.
-
Cause: Insufficient concentration of quenching reagent or inadequate incubation time.
-
Solution: Increase the final concentration of the quenching reagent to the upper end of the recommended range (e.g., 50-100 mM Tris) and ensure the 15-minute incubation is not skipped.
-
-
Problem: Low yield in immunoprecipitation.
-
Cause: Incomplete quenching leading to crosslinking of the antibody to the target or beads.
-
Solution: Ensure the quenching step is performed thoroughly before cell lysis and addition of the primary antibody.
-
References
- 1. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. covachem.com [covachem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DSS (this compound), No-Weigh™ Format - FAQs [thermofisher.com]
- 12. store.sangon.com [store.sangon.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Disuccinimidyl Suberate (DSS) for Robust Immunoprecipitation Studies
Introduction: Capturing Protein Interactions in Their Native State
Protein-protein interactions (PPIs) are fundamental to nearly every cellular process, from signal transduction to the regulation of gene expression.[1] The study of these interactions is crucial for understanding cellular function and for the development of novel therapeutics. Immunoprecipitation (IP) is a powerful technique for isolating a specific protein of interest (the "bait") from a complex mixture, such as a cell lysate. When coupled with techniques like Western blotting or mass spectrometry, co-immunoprecipitation (Co-IP) can identify other proteins (the "prey") that interact with the bait.
However, many PPIs are transient or weak, making them difficult to capture and analyze using standard Co-IP methods.[1] This is where chemical crosslinking becomes an invaluable tool. Crosslinking agents covalently link interacting proteins, effectively "freezing" the interaction and allowing for their subsequent isolation and identification.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Disuccinimidyl suberate (DSS), a non-cleavable crosslinker, for immunoprecipitation studies. We will delve into the chemical properties of DSS, provide detailed protocols for its application, and offer insights into experimental design, optimization, and data interpretation.
Understanding this compound (DSS): A Chemist's Perspective for the Biologist
This compound (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[3][4][5] This means it has two identical reactive groups at either end of a spacer arm.[4]
-
Reactivity: The NHS esters of DSS react efficiently with primary amines (-NH2), which are found on the side chain of lysine (K) residues and at the N-terminus of proteins.[3][5][6][7] This reaction forms a stable, covalent amide bond.[3][5]
-
Spacer Arm: The spacer arm of DSS is 11.4 Å long, composed of an 8-atom chain.[8] This fixed distance provides a molecular ruler to probe the proximity of interacting proteins.
-
Membrane Permeability: DSS is a hydrophobic molecule that is permeable to cell membranes.[3][4][5][9] This property makes it ideal for in vivo crosslinking, allowing researchers to capture protein interactions within living cells, preserving their native context.[1] For crosslinking proteins exclusively on the cell surface, its water-soluble analog, BS3 (bis[sulfosuccinimidyl] suberate), is recommended.[3][5]
-
Non-Cleavable Nature: DSS forms a permanent, stable covalent bond that cannot be broken by common reducing agents.[4][10][11] This ensures the integrity of the crosslinked complex throughout the immunoprecipitation and downstream analysis. While advantageous for stability, this is a critical consideration for downstream applications like mass spectrometry, where cleavable crosslinkers can simplify data analysis.[11][12][13]
The choice between a cleavable and non-cleavable crosslinker is a critical decision point in experimental design.
| Feature | Cleavable Crosslinkers | Non-Cleavable Crosslinkers (e.g., DSS) |
| Linkage | Reversible, can be broken by specific stimuli (e.g., chemicals, enzymes).[11] | Permanent, stable covalent bond.[10][11] |
| Primary Applications | Crosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides.[11] | Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysis.[11] |
| Advantages | Simplifies mass spectrometry data analysis, allows for enrichment of crosslinked species.[11] | High stability, well-established protocols, straightforward for Co-IP and Western blot analysis.[11] |
| Disadvantages | Can be less stable during purification. | Can complicate mass spectrometry analysis. |
Experimental Workflow: From Cells to Data
The following diagram outlines the general workflow for using DSS in an immunoprecipitation experiment. Subsequent sections will provide detailed protocols for each step.
References
- 1. In Vivo Crosslinking of Histone and RNA-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. Cross-Linking Antibodies to Beads with this compound (DSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSS Crosslinker 100 mg CAS 68528-80-3 - this compound (DSS) - ProteoChem [proteochem.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Disuccinimidyl Suberate (DSS) in Crosslinking Mass Spectrometry (XL-MS) for Structural Proteomics and Drug Development
Abstract
Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional architecture of protein complexes.[1][2] This application note provides a detailed guide to the use of Disuccinimidyl Suberate (DSS), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, in XL-MS workflows. We will explore the chemical principles of DSS-mediated crosslinking, provide a robust and validated experimental protocol, discuss data analysis strategies, and offer field-proven insights for troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage XL-MS to gain structural insights into biological systems.
Introduction: The Role of DSS in Structural Biology
Understanding the structure of proteins and their interaction networks is fundamental to biology and medicine. XL-MS provides low-resolution structural information by covalently linking spatially proximate amino acid residues within a protein or between interacting proteins.[1] These linkages serve as distance constraints that can be used to model protein complex topology and study conformational changes.
This compound (DSS) is one of the most widely used reagents for these studies.[3] It is a non-cleavable, membrane-permeable crosslinker with two identical reactive groups at either end of an 11.4 Å spacer arm.[3] Its ability to permeate cell membranes makes it invaluable for capturing protein interactions within their native cellular environment (in vivo or in situ crosslinking).[3][4] The distance constraints generated by DSS crosslinking are instrumental in building and refining 3D models of protein complexes, mapping interaction interfaces, and providing critical data for structure-based drug design.[1][5][6]
The Chemistry of DSS Crosslinking
A successful XL-MS experiment is grounded in a firm understanding of the crosslinker's chemistry. DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester, meaning it has two identical reactive ends that target the same functional group.[4][7]
Reaction Mechanism: The NHS esters of DSS react specifically and efficiently with primary amines (–NH₂) under neutral to slightly alkaline conditions (pH 7.0-9.0).[4][8] In proteins, the primary targets are the ε-amino group of lysine side chains and the N-terminal α-amino group of the polypeptide chain.[3][7] The reaction proceeds via nucleophilic acyl substitution, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a byproduct.
Key Properties of DSS:
-
Specificity: Targets accessible primary amines (Lysine, N-termini).[7]
-
Spacer Arm Length: 11.4 Å, defining the maximum distance between the Cα carbons of the crosslinked residues.
-
Membrane Permeability: Its hydrophobic nature allows it to cross cell membranes for intracellular crosslinking.[3][8][9]
-
Solubility: DSS is water-insoluble and must first be dissolved in an aprotic organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[4][8]
-
Non-cleavable: The amide bonds formed are stable and are not cleaved during mass spectrometry analysis, simplifying the initial data analysis compared to cleavable crosslinkers.[4]
Caption: Reaction scheme of DSS with protein primary amines.
Comprehensive XL-MS Workflow
The XL-MS workflow involves several critical stages, from initial sample preparation to final data interpretation. Each step must be carefully optimized to ensure high-quality, reliable results.
Caption: Overview of the DSS crosslinking mass spectrometry workflow.
Detailed Experimental Protocol
This protocol is a robust starting point; however, optimization of crosslinker concentration and incubation time is crucial for each specific biological system.
Materials and Reagents
-
DSS Crosslinker: High-purity, stored desiccated at -20°C.[10]
-
Anhydrous DMSO or DMF: For reconstituting DSS.
-
Protein Sample: Purified protein or complex at a known concentration (typically 0.1-2 mg/mL).
-
Crosslinking Buffer: Amine-free buffer, pH 7.0-9.0 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5; or 20 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). Causality: Amine-containing buffers like Tris will compete with the protein for reaction with DSS, quenching the crosslinker prematurely.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[11]
-
Digestion Reagents: DTT, Iodoacetamide (IAA), and MS-grade Trypsin.
-
Mass Spectrometry Consumables: Vials, columns, solvents.
Step-by-Step Methodology
-
Protein Sample Preparation:
-
Buffer exchange the purified protein or complex into the chosen amine-free Crosslinking Buffer.
-
Adjust the protein concentration. A concentration in the low micromolar range is recommended to favor intramolecular crosslinks and reduce non-specific intermolecular crosslinking.[12]
-
-
DSS Stock Solution Preparation:
-
Critical Step: Allow the vial of DSS to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze and inactivate the reagent.[8][10]
-
Immediately before use, prepare a fresh stock solution of DSS (e.g., 25-50 mM) by dissolving it in anhydrous DMSO or DMF.[10] For example, dissolve 1 mg of DSS (MW: 368.34 g/mol ) in 108 µL of DMSO for a 25 mM stock. Vortex briefly.
-
-
Crosslinking Reaction:
-
The molar ratio of DSS to protein is a critical parameter to optimize. A high ratio can lead to extensive modification and protein precipitation.[13] Start with a molar excess of DSS to protein ranging from 20:1 to 50:1.
-
Add the calculated volume of DSS stock solution to the protein sample while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The lower temperature can help maintain the stability of less stable complexes.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl to a 1 mL reaction).
-
Incubate for 15 minutes at room temperature to ensure all unreacted DSS is consumed.[10]
-
-
Verification of Crosslinking (Recommended):
-
Before committing the sample to MS analysis, verify the crosslinking efficiency.
-
Analyze a small aliquot of the quenched reaction mixture alongside the uncrosslinked control using SDS-PAGE.
-
Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to crosslinked dimers, trimers, or other oligomers, and a shift in the monomer band.[1] If you observe protein stuck in the wells, it is a sign of over-crosslinking, and the DSS:protein ratio should be reduced.[14]
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins (e.g., with 8 M Urea), reduce disulfide bonds with DTT, and alkylate cysteines with iodoacetamide.
-
Enzymatic Digestion: Dilute the urea to <1 M and digest the proteins overnight with an appropriate protease, typically trypsin.[3]
-
Sample Cleanup: Acidify the sample with trifluoroacetic acid (TFA) and desalt the peptides using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis.[10]
-
Typical Experimental Parameters
| Parameter | Recommended Range | Rationale / Notes |
| Protein Concentration | 1 - 10 µM (0.1 - 2 mg/mL) | Balances reaction efficiency while minimizing random intermolecular crosslinks. |
| DSS:Protein Molar Ratio | 20:1 to 100:1 | System-dependent. Start low and titrate up to avoid protein aggregation.[10][13] |
| Reaction Buffer | HEPES, PBS, Bicarbonate | Must be free of primary amines. |
| Reaction pH | 7.0 - 9.0 | Optimal range for NHS-ester reaction with primary amines.[4][8] |
| Incubation Time | 30 - 60 min (RT) or 2 hours (4°C) | Longer times or higher temps can increase crosslinking but risk aggregation.[10] |
| Quenching Agent | Tris or Glycine (20-50 mM final) | Rapidly consumes excess reactive DSS to stop the reaction. |
Mass Spectrometry and Data Analysis
The complexity of a digested crosslinked sample requires specialized data acquisition and analysis strategies. The digest contains a heterogeneous mixture of:
-
Linear (unmodified) peptides: The vast majority of the sample.
-
Monolinked peptides: Peptides modified by one end of a DSS molecule that has been hydrolyzed or quenched.[3][7]
-
Crosslinked peptides: Two peptides covalently linked by a DSS molecule. These are the peptides of interest.
Caption: Bioinformatic workflow for identifying crosslinked peptides.
Data Analysis Logic: Specialized search algorithms are required to identify these complex crosslinked peptides from tandem mass spectra.[2] Software like MeroX, pLink, or the XlinkX node in Proteome Discoverer can handle these searches.[15][16] The software generates theoretical fragmentation patterns for all possible peptide pairs linked by DSS and matches them against the experimental MS/MS spectra. The identified crosslinks, reported with a statistical score (e.g., False Discovery Rate - FDR), provide the crucial distance constraints for structural analysis.
Applications in Research and Drug Development
-
Protein Complex Architecture: DSS-based XL-MS is routinely used to map the topology of multi-protein complexes, revealing which subunits are neighbors.[1]
-
Mapping Interaction Interfaces: High-density crosslinking can pinpoint the specific regions or domains involved in a protein-protein interaction.
-
Conformational Changes: By comparing the crosslinking patterns of a protein in different functional states (e.g., with and without a ligand or drug), one can map conformational changes.[8]
-
Structure-Based Drug Design: XL-MS data can be used to guide and validate computational docking of small molecules, confirm drug binding sites, and understand the allosteric effects of drug binding.[5][6][17]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Protein Precipitation | DSS concentration is too high, leading to excessive, uncontrolled crosslinking.[13] | Systematically decrease the DSS:protein molar ratio (e.g., try 20:1, 10:1). Reduce incubation time or perform the reaction on ice.[14] |
| Low/No Crosslinking | 1. DSS reagent was hydrolyzed by moisture. 2. Buffer contains primary amines (e.g., Tris). 3. Protein concentration is too low. | 1. Always use a fresh DSS stock solution and ensure the solid reagent is properly stored and equilibrated to RT before opening.[8][10] 2. Ensure the reaction buffer is amine-free.[18] 3. Concentrate the protein sample. |
| Crosslinks Not Identified in MS | 1. Crosslinked peptides are too low in abundance. 2. Suboptimal MS fragmentation settings. | 1. Consider an enrichment strategy. Crosslinked peptides are often larger and more highly charged, which can be used for fractionation (e.g., Size Exclusion or Strong Cation Exchange Chromatography).[1][16] 2. Optimize MS acquisition methods for larger, higher-charge state precursors. |
| Protein Stuck in Gel Wells | Severe over-crosslinking has created large, insoluble aggregates that cannot enter the gel matrix.[14] | Drastically reduce the DSS concentration and/or incubation time. This is a clear indicator that the reaction is too aggressive.[14] |
References
- 1. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-based drug design (SBDD) – REVIVE [revive.gardp.org]
- 18. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: Covalent Crosslinking of Antibodies to Protein A/G Beads using Disuccinimidyl Suberate (DSS)
<
Introduction: The Rationale for Irreversible Antibody Immobilization
In the realm of immunoprecipitation (IP) and related affinity purification techniques, the stability of the antibody-bead linkage is paramount for achieving high-purity preparations of target antigens. While non-covalent binding of antibodies to Protein A or Protein G beads is sufficient for many applications, the elution process often co-elutes the antibody, contaminating the final sample. Covalently crosslinking the antibody to the beads creates a durable, reusable affinity resin that minimizes antibody leaching, thereby enhancing the purity of the isolated antigen and allowing for more stringent washing conditions.[1][2]
This guide provides a comprehensive protocol for the covalent crosslinking of antibodies to Protein A or Protein G agarose or magnetic beads using Disuccinimidyl suberate (DSS). DSS is a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker that forms stable, irreversible amide bonds with primary amines.[1][2][3] This characteristic makes it an ideal reagent for creating a permanent linkage between the antibody and the bead support.
The Chemistry of DSS Crosslinking
This compound (DSS) is a water-insoluble, membrane-permeable crosslinker with two identical NHS-ester reactive groups at either end of an 11.4 Å spacer arm.[4] These NHS esters readily react with primary amines (–NH₂) found at the N-terminus of proteins and on the side chains of lysine (K) residues.[5][6][7][8] The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[5][6][7]
The process involves two main stages:
-
Antibody Binding to Beads: The antibody is first incubated with Protein A or Protein G beads, which bind to the Fc region of the antibody. This orients the antibody with its antigen-binding sites (Fab) facing outward.
-
Covalent Crosslinking with DSS: DSS is then introduced to form covalent amide bonds between primary amines on the antibody and primary amines on the Protein A/G, effectively "locking" the antibody onto the bead.
It's important to note that DSS is sensitive to moisture and will hydrolyze in aqueous solutions.[9][10] Therefore, it must be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[11]
Visualizing the Workflow
The following diagram illustrates the key steps involved in the DSS crosslinking protocol, from initial antibody-bead binding to the final, stabilized affinity resin.
Caption: Workflow for DSS crosslinking of antibodies to beads.
Materials and Reagents
Reagents
| Reagent | Recommended Specifications | Storage |
| Antibody | Purified IgG (2.5–5 mg) or equivalent from ascites/serum | Per manufacturer |
| Protein A or G Beads | Agarose or magnetic beads (2.5–5 mL of 50% slurry) | 4°C |
| This compound (DSS) | Reagent grade, stored desiccated | -20°C[4] |
| Dimethyl sulfoxide (DMSO) | Anhydrous/molecular biology grade | Room Temperature |
| Coupling/Wash Buffer | Phosphate-buffered saline (PBS), pH 7.0-9.0 | 4°C |
| Quenching Buffer | 1 M Tris-HCl or 1 M Glycine, pH 7.5 | Room Temperature |
| Final Wash Buffer | e.g., 100 mM glycine-HCl, pH 2.5 (for acid elution simulation) | 4°C |
| Storage Buffer | PBS with 0.02% sodium azide | 4°C |
Note on Buffers: Avoid buffers containing primary amines, such as Tris or glycine, during the crosslinking step as they will compete with the intended reaction and quench the DSS.
Equipment
-
Microcentrifuge tubes
-
End-over-end rotator
-
Microcentrifuge
-
Magnetic stand (for magnetic beads)
-
Pipettes and tips
Detailed Step-by-Step Protocol
This protocol is optimized for crosslinking approximately 2-10 µg of antibody to 20 µL of bead slurry. It can be scaled as needed.
Part 1: Antibody Binding to Protein A/G Beads
-
Bead Preparation:
-
Gently resuspend the Protein A/G bead slurry.
-
Pipette 20 µL of the 50% slurry into a 1.5 mL microcentrifuge tube.
-
Wash the beads by adding 200 µL of ice-cold Coupling Buffer. Centrifuge at 1,000-2,000 x g for 60 seconds (or place on a magnetic stand) and discard the supernatant. Repeat this wash step twice.
-
-
Antibody Incubation:
-
Prepare your antibody solution. Dilute the required amount of antibody (e.g., 10 µg) in 100 µL of Coupling Buffer.
-
Add the diluted antibody to the washed beads.
-
Incubate with gentle end-over-end mixing for 1 hour at room temperature to allow the antibody to bind to the Protein A/G.[11]
-
-
Removal of Unbound Antibody:
-
Pellet the beads by centrifugation (or using a magnetic stand).
-
Carefully remove and save the supernatant. This can be analyzed (e.g., by measuring A280) to estimate the amount of unbound antibody.
-
Wash the antibody-bound beads twice with 500 µL of Coupling Buffer to remove any remaining unbound antibody.
-
Part 2: DSS Crosslinking and Quenching
Critical Step: DSS is highly moisture-sensitive.[10] Allow the DSS vial to equilibrate to room temperature before opening to prevent condensation.[4][12] Prepare the DSS solution immediately before use.[9]
-
DSS Solution Preparation:
-
To prepare a 25 mM DSS stock solution, dissolve ~2 mg of DSS in 216 µL of anhydrous DMSO. Pipette up and down to mix thoroughly.
-
For a working solution, you may need to dilute this stock further in your reaction buffer just before adding it to the beads. A final concentration of 0.25-5 mM DSS in the reaction is typical.[7]
-
-
Crosslinking Reaction:
-
Resuspend the antibody-bound beads in 250 µL of Coupling Buffer.
-
Add the freshly prepared DSS solution to the bead slurry to achieve the desired final concentration (e.g., 1-5 mM).[7][12]
-
Incubate at room temperature for 30-60 minutes with gentle end-over-end mixing.[4] Alternatively, the reaction can be performed for 2 hours on ice.[7]
-
-
Quenching the Reaction:
Part 3: Final Washes and Storage
-
Post-Crosslinking Washes:
-
Pellet the beads and discard the supernatant.
-
To remove any non-covalently bound antibody and reaction byproducts, it's crucial to wash with a low-pH buffer. Add 500 µL of 100 mM glycine-HCl (pH 2.5), vortex briefly, and incubate for 5-10 minutes.
-
Pellet the beads and discard the acidic supernatant.
-
Wash the beads three times with 1 mL of PBS or your preferred IP buffer to restore a neutral pH.[13]
-
-
Storage of Crosslinked Resin:
Optimization and Troubleshooting
Achieving optimal crosslinking requires careful consideration of several parameters.
Key Optimization Parameters
| Parameter | Rationale & Considerations | Starting Recommendation |
| Antibody:Bead Ratio | The binding capacity of Protein A/G beads is finite. Saturating the beads without excessive unbound antibody is key. Too little antibody results in unused binding sites, while too much is wasteful. | 10 µg of antibody per 20 µL of 50% bead slurry. |
| DSS Concentration | A molar excess of DSS over available amines is required. Too little DSS leads to incomplete crosslinking. Too much can lead to antibody aggregation or modification of the antigen-binding site, reducing its activity. | 1-5 mM final concentration.[7] |
| Reaction Time & Temp. | Longer incubation times or higher temperatures increase crosslinking efficiency but also risk denaturing the antibody. | 30-60 min at RT or 2 hours at 4°C.[7] |
| Buffer pH | The reaction between NHS esters and primary amines is most efficient at a pH of 7.0-9.0.[4][7] Hydrolysis of the NHS ester also increases with higher pH.[6][10] | pH 8.0 is a common and effective choice. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Antigen Yield | 1. Inactive Antibody: The crosslinking process may have modified lysines in the antigen-binding site. | • Reduce the DSS concentration or reaction time.[14] • Try a different crosslinker that targets other functional groups.[14] |
| 2. Insufficient Crosslinking: Antibody is leaching from the beads during elution. | • Increase DSS concentration or incubation time. • Ensure DSS was fresh and prepared correctly in anhydrous DMSO.[10] | |
| High Background / Non-specific Binding | 1. Incomplete Quenching: Residual reactive DSS crosslinks lysate proteins to the beads. | • Ensure quenching buffer concentration and incubation time are adequate. |
| 2. Insufficient Washing: Non-covalently bound antibody or other contaminants remain. | • Increase the number and stringency of post-crosslinking washes, especially the low-pH step.[15] | |
| 3. Bead Aggregation: Over-crosslinking can cause beads to clump. | • Reduce DSS concentration. Ensure proper mixing during the reaction.[16] | |
| Antibody Co-elutes with Antigen | 1. Incomplete Crosslinking: The covalent linkage was not efficiently formed. | • Re-optimize DSS concentration and reaction conditions. • Verify that amine-free buffers were used during the crosslinking step. |
Conclusion
Covalently crosslinking antibodies to Protein A/G beads with DSS is a robust method for creating stable and reusable affinity resins. This process significantly improves the purity of immunoprecipitated proteins by preventing antibody co-elution. By understanding the underlying chemistry and carefully optimizing reaction parameters, researchers can generate high-quality, customized reagents for a wide range of applications in proteomics and drug development.
References
- 1. Cross-Linking Antibodies to Beads with this compound (DSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. DSS (this compound), No-Weigh™ Format - FAQs [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Conjugation of Magnetic Beads for Immunopurification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. arigobio.com [arigobio.com]
- 16. Antibody Coupling to Magnetic Beads: A Comprehensive Guide - nanomicronspheres [nanomicronspheres.com]
Application Notes & Protocols: Immobilizing Proteins on Amine-Coated Surfaces with Disuccinimidyl Suberate (DSS)
Introduction: The Bedrock of Surface-Based Assays
The covalent immobilization of proteins onto solid supports is a cornerstone of modern biological research and diagnostics, underpinning technologies from ELISA and protein microarrays to biosensors and cell-based assays[1][2]. Achieving a stable, functional, and uniformly oriented protein layer is paramount for assay sensitivity, specificity, and reproducibility[3]. This guide provides an in-depth exploration of a robust and widely adopted method: the covalent attachment of proteins to amine-functionalized surfaces using the homobifunctional crosslinker, Disuccinimidyl suberate (DSS).
This compound is a non-cleavable crosslinking agent featuring an N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon (11.4 Å) spacer arm[4][5]. The NHS ester is a highly efficient reactive group that specifically targets primary amines (–NH₂), which are abundantly available on the N-terminus of polypeptides and the side chains of lysine residues in proteins[4][6][7]. This specificity allows for a predictable and stable amide bond formation under physiological to slightly alkaline conditions[8][9].
This document will elucidate the chemical principles governing this technique, provide detailed, field-proven protocols for surface preparation and protein immobilization, and offer comprehensive guidance on characterization, quality control, and troubleshooting.
Part 1: The Chemistry of Covalent Immobilization via DSS
The immobilization process is a two-step chemical reaction. First, the amine-coated surface is activated with DSS. Second, the protein of interest is introduced and covalently links to the activated surface.
-
Surface Activation: One of the two NHS esters on the DSS molecule reacts with a primary amine on the functionalized surface. This reaction is a nucleophilic acyl substitution where the amine group attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct[6][8][10].
-
Protein Coupling: The second, now surface-tethered, NHS ester remains reactive and is available to form a covalent bond with a primary amine on the protein of interest through the same chemical reaction[7][9].
The homobifunctional nature of DSS means it can also crosslink proteins to each other if they are in close proximity. However, by controlling the reaction conditions, we can favor the surface-protein linkage. A key consideration is the inherent competition between the desired amine reaction and the hydrolysis of the NHS ester in aqueous environments, a reaction that increases with pH[1][11].
Visualizing the Mechanism
The following diagram illustrates the two-step reaction mechanism for protein immobilization using DSS on an amine-functionalized surface.
Caption: Reaction scheme for protein immobilization.
Part 2: Experimental Protocols
This section provides a comprehensive, step-by-step guide for immobilizing proteins on amine-coated glass slides.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Substrates | Glass microscope slides, silicon wafers, or other suitable supports[12][13]. |
| Silanization Agent | 3-Aminopropyltriethoxysilane (APTES) or similar[14][15]. |
| Crosslinker | This compound (DSS)[4][5]. |
| Protein of Interest | Purified protein in an amine-free buffer (e.g., PBS). |
| Solvents | Anhydrous Toluene, Acetone, Methanol, Anhydrous Dimethyl sulfoxide (DMSO)[5][16]. |
| Buffers | Phosphate-Buffered Saline (PBS), pH 7.4; Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)[9]. |
| Quenching/Blocking Agents | 1 M Tris-HCl, pH 7.5; Ethanolamine; Bovine Serum Albumin (BSA)[17][18][19]. |
Workflow Overview
The entire process, from a bare glass slide to a protein-functionalized surface ready for assay, is depicted below.
Caption: Step-by-step experimental workflow.
Detailed Protocol
Causality: This step is critical to remove organic contaminants and to generate hydroxyl (-OH) groups on the glass surface, which are necessary for the subsequent silanization reaction[12][14].
-
Place glass slides in a rack.
-
Immerse the slides in freshly prepared Piranha solution (70% H₂SO₄, 30% H₂O₂) for 30 minutes at 55°C. Extreme caution is required when handling Piranha solution.
-
Rinse the slides thoroughly with deionized water, followed by acetone, and then dry them under a stream of nitrogen gas[15].
Causality: APTES covalently attaches to the hydroxylated surface, presenting primary amine groups that will serve as the anchor points for DSS[20][21].
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene[15].
-
Immerse the cleaned, dry slides in the APTES solution for 1-2 hours at room temperature with gentle agitation.
-
Rinse the slides sequentially with toluene, methanol, and deionized water to remove excess unreacted silane[15].
Causality: Curing helps to form a stable, cross-linked silane layer on the surface.
-
Dry the slides under a stream of nitrogen.
-
Bake the slides in an oven at 110°C for 1 hour[20].
Causality: This step activates the surface amines by attaching one end of the DSS crosslinker, preparing the surface for protein coupling. DSS is moisture-sensitive and must be dissolved in an anhydrous organic solvent immediately before use[5].
-
Immediately before use, prepare a 1-5 mM solution of DSS in anhydrous DMSO[5].
-
Cover the amine-coated surface of the slides with the DSS solution.
-
Incubate for 30-60 minutes at room temperature in a humidity-controlled chamber to prevent premature hydrolysis of the NHS esters.
-
Rinse the slides thoroughly with PBS (pH 7.4) to remove excess DSS.
Causality: The protein's primary amines react with the surface-tethered NHS esters, forming a stable covalent bond. The reaction is performed at a slightly basic pH to ensure the amine groups are deprotonated and thus nucleophilic, but not so high as to rapidly hydrolyze the NHS ester[9][16].
-
Prepare a solution of your protein of interest at a concentration of 0.1-1.0 mg/mL in a reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)[9][16]. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Apply the protein solution to the DSS-activated surface.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber[9].
Causality: Any unreacted NHS esters on the surface must be quenched to prevent non-specific covalent attachment of other molecules in subsequent assay steps. Blocking agents are then used to occupy any remaining "sticky" spots on the surface to reduce non-specific protein adsorption[17][18].
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM) and incubate for 15-30 minutes at room temperature[11].
-
Blocking: Incubate the slides in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding in downstream applications[20].
-
Wash the slides extensively with PBS containing a mild detergent (e.g., 0.05% Tween-20), followed by a final rinse with deionized water.
-
Dry the slides under a stream of nitrogen.
-
Store the protein-immobilized slides at 4°C in a desiccated container until use.
Part 3: Quality Control and Characterization
A self-validating protocol requires empirical confirmation of success at key stages.
| Characterization Method | Stage of Application | Information Gained |
| Contact Angle Goniometry | After Silanization | Confirms change in surface hydrophobicity, indicating successful silane coating[22]. |
| Ellipsometry/AFM | After each major step | Measures the thickness and morphology of the deposited layers (silane, protein)[4]. |
| X-ray Photoelectron Spectroscopy (XPS) | After Silanization/Immobilization | Provides elemental composition of the surface, confirming the presence of nitrogen (from amines/amides)[23][24]. |
| Fluorescence Microscopy | Post-Immobilization | If using a fluorescently labeled protein, this allows for direct visualization and quantification of protein immobilization[8][25]. |
| UV Absorbance Depletion Assay | Post-Immobilization | Indirectly quantifies immobilized protein by measuring the decrease in protein concentration in the solution before and after incubation[23]. |
| Functional Assay (e.g., ELISA) | Final Product | Confirms that the immobilized protein retains its biological activity (e.g., antigen-binding capability)[26]. |
Part 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Immobilization | 1. Inefficient surface amination. 2. Hydrolyzed/inactive DSS. 3. Protein solution contains competing amines (e.g., Tris). 4. Suboptimal pH for protein coupling. | 1. Verify silanization with contact angle measurements. 2. Use fresh, high-quality DSS and prepare the solution immediately before use[5][11]. 3. Dialyze protein into an amine-free buffer like PBS or bicarbonate[11]. 4. Optimize the pH of the protein solution (typically 8.0-8.5)[9][16]. |
| High Background/Non-Specific Binding | 1. Incomplete quenching of active NHS esters. 2. Insufficient blocking of the surface. 3. Protein aggregation. | 1. Increase quenching time or concentration of the quenching agent (e.g., Tris, ethanolamine)[11][18]. 2. Optimize blocking conditions (agent, concentration, time). Consider PEO-containing blockers for enhanced performance[17][18]. 3. Centrifuge protein solution before application to remove aggregates. |
| Loss of Protein Activity | 1. Denaturation on the surface. 2. Covalent linkage occurred within the active site. | 1. Reduce incubation time or temperature. Add stabilizing agents (e.g., glycerol) to the protein solution. 2. This is an inherent risk with random amine coupling. If activity loss is severe, consider site-specific immobilization strategies[1][3]. |
| Inconsistent Results (High CV) | 1. Uneven surface coating (silanization or protein). 2. Inaccurate pipetting. 3. Particulate contamination on the surface. | 1. Ensure thorough mixing and complete submersion during coating steps. 2. Use calibrated pipettes and proper technique to ensure uniform solution delivery[26]. 3. Work in a clean environment; filter all solutions before use[26]. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient One-Step Protein Immobilization on Polymer Membranes Supported by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing antibody immobilization strategies for the construction of protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.universityofgalway.ie [research.universityofgalway.ie]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Quantification of protein immobilization on substrates for cellular microarray applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct immobilization of DNA oligomers onto the amine-functionalized glass surface for DNA microarray fabrication through the activation-free reaction of oxanine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Reduced nonspecific adsorption on covalently immobilized protein surfaces using poly(ethylene oxide) containing blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immobilization of proteins to a carboxymethyldextran-modified gold surface for biospecific interaction analysis in surface plasmon resonance sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of immobilized proteins covalently coupled through silane coupling agents to inorganic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. US20080213910A1 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. corning.com [corning.com]
Troubleshooting & Optimization
Technical Support Center: Disuccinimidyl Suberate (DSS) Crosslinking
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Disuccinimidyl Suberate (DSS) for protein crosslinking. Our goal is to empower you to overcome common challenges, particularly the formation of high molecular weight aggregates, and to achieve reliable, reproducible results.
Introduction to DSS Crosslinking
This compound (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker widely used to study protein-protein interactions.[1] It forms stable, covalent amide bonds by reacting with primary amines (specifically the ε-amine of lysine residues and the N-terminal α-amine) on proteins that are within spatial proximity.[2][3][4] The spacer arm of DSS is 11.4 Å, defining the maximum distance between linked residues.[4] While powerful, the high reactivity of DSS can lead to unintended consequences, most notably the formation of insoluble, high molecular weight (HMW) aggregates. This guide will walk you through the principles and best practices to prevent this outcome.
Troubleshooting Guide: Preventing High Molecular Weight Aggregates
This guide addresses specific problems you may encounter during your crosslinking experiments with DSS.
Problem 1: My protein precipitates immediately after adding the DSS solution.
This is a common issue that typically points to overly rapid and uncontrolled crosslinking or poor reagent solubility.
Possible Cause & Solution
-
High DSS Concentration: An excessive concentration of the crosslinker is the most frequent cause of immediate precipitation. It leads to extensive and random intermolecular crosslinking, forming large, insoluble networks.[5]
-
Solution: The key is to optimize the DSS:protein molar ratio. Do not use a generic ratio. Start with a titration series to find the optimal concentration that yields the desired crosslinked species without causing precipitation. Begin with a lower molar excess (e.g., 10:1 or 20:1) and incrementally increase it.[5] For dilute protein solutions (< 5 mg/mL), a higher excess (20- to 50-fold) may be needed compared to concentrated solutions (> 5 mg/mL), which may only require a 10-fold excess.
-
-
Poor DSS Solubility: DSS is hydrophobic and insoluble in aqueous buffers.[6] Adding a concentrated DSS stock in an organic solvent directly to the protein solution can cause the crosslinker to precipitate, creating localized areas of extremely high DSS concentration that trigger aggregation.
-
Solution: Always prepare a fresh stock solution of DSS in a dry (anhydrous) organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[4][5] Add the DSS stock to your protein sample slowly and dropwise while gently vortexing or stirring. This ensures rapid and even distribution of the crosslinker, preventing localized high concentrations. The final concentration of the organic solvent in the reaction should ideally be kept below 10%, as higher concentrations of DMSO can alter protein conformation.[5][7][8]
-
Problem 2: I'm observing high-molecular-weight smears or distinct bands stuck in the wells of my SDS-PAGE gel.
This indicates the formation of HMW aggregates that are too large to enter the polyacrylamide gel matrix.[9]
Possible Cause & Solution
-
Over-crosslinking: Even if immediate precipitation doesn't occur, excessive crosslinking can generate large, soluble oligomers that become insoluble upon denaturation with SDS-PAGE loading buffer.
-
Solution: Reduce the reaction parameters that drive the extent of crosslinking. You can:
-
-
Incompatible Buffer: The presence of primary amines (e.g., Tris, Glycine) in your buffer is a critical error, as they will compete with the protein's amines, quenching the DSS reaction and leading to inconsistent results.[5]
-
Solution: Ensure your protein is in a non-amine-containing buffer before adding DSS. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, bicarbonate, or borate, all within a pH range of 7.0-9.0.[5]
-
-
Sub-optimal pH: The crosslinking reaction is highly pH-dependent. The target primary amines on lysine residues (pKa ~10.5) must be deprotonated to be nucleophilic. Concurrently, the NHS ester of DSS is susceptible to hydrolysis, which increases with pH.
-
Solution: The optimal pH is a compromise between these two competing reactions. A pH range of 7.0 to 9.0 is generally recommended.[1] A pH of 7.5-8.0 often provides the best balance, favoring aminolysis over hydrolysis without excessively denaturing the protein.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for DSS-induced aggregation?
Protein aggregation during DSS crosslinking occurs primarily through one mechanism:
-
Excessive Intermolecular Crosslinking: DSS is homobifunctional, meaning it has two identical reactive NHS ester groups.[1] In an ideal scenario, one DSS molecule links two specific interacting proteins (intermolecular) or two domains within the same protein (intramolecular). However, at high concentrations or long reaction times, DSS molecules can indiscriminately link multiple protein molecules together. This chain reaction creates a vast, covalently linked network that is, by definition, an aggregate. These aggregates are often irreversible and cannot be dissociated by reducing agents or detergents like SDS.
Q2: How can I be sure my DSS reagent is active?
DSS is highly sensitive to moisture.[4] Improper storage can lead to the hydrolysis of the NHS esters, rendering the reagent inactive.
-
Storage: Store DSS desiccated at -20°C.
-
Handling: Before opening a vial of DSS, always allow it to equilibrate completely to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which would hydrolyze the reagent.[4]
-
Preparation: Prepare DSS stock solutions in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of DSS, as the NHS-ester moiety readily hydrolyzes.[6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
Q3: What is the purpose of the quenching step?
Quenching is a critical step to stop the crosslinking reaction.[4] Failure to quench effectively can allow the reaction to continue, leading to over-crosslinking and aggregation.
-
Mechanism: The quenching reaction involves adding a high concentration of a primary amine-containing buffer, such as Tris or glycine. These small molecules react with and consume any remaining unreacted NHS esters on the DSS, preventing further crosslinking of your protein.[4]
-
Protocol: Add a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[4]
Q4: My protein of interest has very few lysine residues. What are my options?
If your protein has a low abundance of surface-accessible lysines, DSS may not be the optimal crosslinker. You can consider:
-
Alternative Chemistries: Use a crosslinker that targets different functional groups. For example, carbodiimide-based crosslinkers like EDC target carboxyl groups (aspartic and glutamic acid).
-
Heterobifunctional Crosslinkers: Reagents like SMCC have an NHS ester on one end (targets amines) and a maleimide on the other (targets sulfhydryls on cysteine residues). This can provide more specific crosslinking between two different types of residues.
Q5: How can I analyze and characterize the aggregates if they do form?
Understanding the nature of your aggregates is key to optimizing their prevention. Several techniques can be employed:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate monomers, dimers, and higher-order soluble aggregates based on their hydrodynamic radius.[10][11]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.
-
SDS-PAGE and Western Blotting: As discussed, aggregates often get stuck in the stacking gel. Running a lower percentage acrylamide gel (e.g., 4-6%) may help larger complexes enter the resolving gel. Western blotting can confirm if the aggregated material contains your protein of interest.[9]
-
Advanced Methods: For in-depth characterization, techniques like analytical ultracentrifugation (AUC), native mass spectrometry, and transmission electron microscopy (TEM) can provide detailed information on the size, shape, and stoichiometry of aggregated species.[2][12][13]
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for DSS Crosslinking Optimization
| Parameter | Recommended Range | Rationale |
| DSS:Protein Molar Ratio | 10:1 to 50:1 | Balances crosslinking efficiency with the risk of aggregation. Must be empirically determined. |
| Protein Concentration | 0.1 - 5.0 mg/mL | Higher concentrations favor the desired acylation reaction over DSS hydrolysis.[6] |
| Reaction Buffer | PBS, HEPES, Bicarbonate | Must be free of primary amines. |
| Reaction pH | 7.0 - 8.5 | A compromise between deprotonating lysine amines (for reactivity) and minimizing DSS hydrolysis. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures slow the reaction, providing more control and reducing aggregation risk. |
| Reaction Time | 5 - 60 minutes | Shorter times limit the extent of crosslinking. |
| Quenching Reagent | 1 M Tris or Glycine, pH 7.5-8.0 | Provides a high concentration of primary amines to rapidly stop the reaction. |
| Final Quencher Conc. | 20 - 50 mM | Ensures all reactive DSS is consumed. |
Experimental Protocol: Optimizing DSS Crosslinking to Minimize Aggregation
This protocol provides a framework for systematically optimizing your DSS crosslinking experiment.
-
Protein and Buffer Preparation: a. Prepare your protein of interest in a suitable non-amine-containing buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5). b. Ensure the protein solution is clear and free of any pre-existing aggregates by centrifugation (e.g., 14,000 x g for 10 min) or filtration (0.22 µm).
-
DSS Stock Preparation (Prepare Fresh): a. Allow the vial of DSS powder to equilibrate to room temperature before opening. b. Dissolve DSS in anhydrous DMSO to a final concentration of 25 mM (e.g., 9.2 mg DSS in 1 mL DMSO).
-
Crosslinking Reaction Titration: a. Set up a series of reactions in microcentrifuge tubes with a constant amount of your protein. b. Add varying amounts of the 25 mM DSS stock solution to achieve a range of DSS:protein molar ratios (e.g., 10:1, 25:1, 50:1, 100:1). Add the DSS stock dropwise while gently vortexing. c. Incubate the reactions for 30 minutes at room temperature (25°C).
-
Quenching the Reaction: a. Stop each reaction by adding 1 M Tris-HCl, pH 7.5 to a final concentration of 50 mM. b. Incubate for an additional 15 minutes at room temperature.
-
Analysis by SDS-PAGE: a. Mix an aliquot of each quenched reaction with SDS-PAGE loading buffer. b. Heat the samples at 95°C for 5 minutes. c. Load the samples onto an appropriate percentage SDS-PAGE gel (a gradient gel, e.g., 4-15%, is often useful). d. Run the gel and visualize the bands using a suitable staining method (e.g., Coomassie Blue). e. Analyze the gel for the appearance of desired crosslinked products (dimers, trimers) and the concurrent formation of HMW smears or material stuck in the wells. Select the optimal DSS:protein ratio that maximizes the former while minimizing the latter.
Visualizations
DSS Crosslinking Workflow
Caption: A typical experimental workflow for DSS crosslinking.
Mechanism of Aggregate Formation
Caption: The impact of DSS concentration on crosslinking outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 11. approcess.com [approcess.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DSS Incubation Time for Protein Interaction Studies
Welcome to the technical support center for Disuccinimidyl suberate (DSS) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing DSS crosslinking experiments. Here, we address common challenges and frequently asked questions in a direct Q&A format to help you achieve reliable and reproducible results in your protein interaction studies.
Section 1: Fundamental Principles of DSS Crosslinking
This section addresses foundational questions about the mechanism and properties of DSS, which are crucial for designing and troubleshooting your experiments.
Q1: How does DSS work to crosslink proteins?
This compound (DSS) is a homobifunctional crosslinking reagent, meaning it has two identical reactive groups at either end of an 11.4 Å spacer arm.[1] These reactive groups are N-hydroxysuccinimide (NHS) esters, which specifically and efficiently target primary amines (–NH₂), such as those found on the side chain of lysine (K) residues and the N-terminus of a polypeptide chain.[1][2]
The reaction proceeds in two steps:
-
One NHS ester on the DSS molecule reacts with a primary amine on Protein A, forming a stable amide bond and releasing N-hydroxysuccinimide.[1][3]
-
The second NHS ester on the other end of the DSS molecule then reacts with a nearby primary amine on Protein B (intermolecular crosslink) or on the same protein (intramolecular crosslink), again forming a stable amide bond.[3]
This process covalently links the two protein molecules, effectively "capturing" the interaction for downstream analysis.[4]
Caption: DSS covalently links interacting proteins via primary amines.
Q2: What is the optimal pH for a DSS crosslinking reaction?
The optimal pH range for DSS crosslinking is between 7.0 and 9.0.[1][5][6] NHS-ester reactions are most efficient in this slightly alkaline range because the target primary amine groups on lysine residues are predominantly deprotonated and thus more nucleophilic.[7][8]
While crosslinking can still occur at a lower pH (e.g., 5.0-6.5), the efficiency is significantly reduced because a larger fraction of the amine groups are protonated (–NH₃⁺) and unreactive.[7][9][10] Conversely, at a pH above 9.0, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the crosslinking reaction and reduces its efficiency.[1][8]
Q3: Why must I use a non-amine-containing buffer?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target proteins for reaction with the DSS crosslinker.[11][12] These buffer molecules will react with and "quench" the NHS esters, rendering the DSS inactive before it can crosslink your proteins of interest.[1][13] It is critical to perform the crosslinking reaction in a non-amine buffer like Phosphate-Buffered Saline (PBS), HEPES, or sodium phosphate.[14] Tris or glycine should only be added after the desired incubation time to intentionally stop the reaction.[13][15]
Section 2: Core Optimization Workflow
Optimizing incubation time is a balancing act. Too short, and you miss capturing the interaction. Too long, and you risk creating non-specific, high-molecular-weight aggregates that cannot be analyzed.[16] The following Q&A and protocol provide a systematic approach to finding the ideal incubation time for your specific protein system.
Q: How do I systematically determine the optimal DSS incubation time?
The most effective method is to perform a time-course experiment. This involves setting up identical reactions and stopping them at different time points. By analyzing the results, you can identify the incubation time that yields the highest amount of the desired crosslinked product (e.g., a dimer) with the least amount of non-specific aggregation.
Caption: Workflow for optimizing DSS incubation time via a time-course experiment.
Experimental Protocol: Time-Course Optimization
This protocol provides a robust starting point. Remember to adapt concentrations based on your specific proteins.
1. Materials Preparation:
- Protein Sample: Prepare your purified protein(s) of interest in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).
- DSS Stock Solution: DSS is moisture-sensitive and must be dissolved in a dry organic solvent like DMSO or DMF immediately before use.[1][17] Allow the DSS vial to equilibrate to room temperature before opening to prevent condensation.[5][17] Prepare a 25 mM stock solution (e.g., dissolve 2 mg of DSS in 216 µL of dry DMSO).
- Quenching Buffer: Prepare a 1 M Tris-HCl solution at pH 7.5.[14]
2. Reaction Setup:
- Based on your protein concentration, determine the volume of DSS stock to add. A good starting point is a 20- to 50-fold molar excess of DSS to protein for samples less than 5 mg/mL.[1][14]
- Set up a series of identical reaction tubes, one for each time point (e.g., 0, 5, 15, 30, 60, and 120 minutes). Include a "no DSS" control.
| Parameter | Recommended Starting Range | Rationale |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations favor the desired crosslinking reaction over hydrolysis of DSS.[1] |
| DSS Final Concentration | 0.25 - 5 mM | This range is effective for most applications. Optimization is key.[1] |
| Molar Excess (DSS:Protein) | 10x to 50x | Lower ratios for concentrated protein (>5 mg/mL), higher for dilute protein (<5 mg/mL).[1][14] |
| Reaction Temperature | Room Temperature (RT) or 4°C (on ice) | RT reactions are faster (typically 30-60 min).[5] Reactions on ice are slower (e.g., 2 hours), providing better control for transient interactions.[1][5] |
| Incubation Time Points | 0, 5, 15, 30, 60, 120 minutes | This range covers both rapid and slower crosslinking kinetics. |
3. Execution:
- Add the calculated volume of DSS stock solution to each reaction tube (except the "no DSS" control) and mix gently but thoroughly.
- Start a timer.
- At each designated time point, add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.[1][17] For example, add 2.5 µL of 1 M Tris-HCl to a 50 µL reaction.
- Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[1][14]
4. Analysis:
- Add SDS-PAGE loading buffer to each quenched sample.
- Analyze the samples by SDS-PAGE, followed by Coomassie staining or Western blotting.[2]
- Look for the disappearance of the monomer band(s) and the appearance of new, higher-molecular-weight bands corresponding to crosslinked species. The optimal incubation time is the one that produces the strongest band for your desired complex with minimal smearing or protein trapped in the well.[16]
Section 3: Troubleshooting Guide
Even with a well-designed experiment, issues can arise. This section addresses the most common problems in a direct question-and-answer format.
Q: Why do I see no crosslinked products? My protein bands look the same as the "no DSS" control.
-
Cause 1: Inactive DSS. DSS is highly sensitive to moisture. If stored improperly or if the stock solution is not prepared fresh, it will hydrolyze and become non-reactive.[17]
-
Cause 2: Quenching Buffer. Your reaction buffer may contain primary amines (e.g., Tris, glycine) that are quenching the reaction.[11]
-
Solution: Confirm your reaction buffer is amine-free (e.g., PBS, HEPES).[14] Use dialysis or a desalting column to exchange the buffer if necessary.
-
-
Cause 3: Insufficient DSS Concentration. The molar ratio of DSS to protein may be too low to yield a detectable amount of crosslinked product.[17]
-
Solution: Increase the molar excess of DSS in your next experiment. For dilute protein solutions, a 50-fold or even higher excess may be needed.[1]
-
Q: Why did my protein precipitate or form a high-molecular-weight smear that is stuck in the gel well?
-
Cause 1: Excessive Crosslinking. This is the most common cause. The DSS concentration is too high or the incubation time is too long, leading to the formation of large, insoluble aggregates.[16][17]
-
Solution: This is the inverse of the problem above. Reduce the DSS concentration and/or significantly shorten the incubation time. Your time-course experiment should reveal a point before extensive aggregation occurs.[16]
-
-
Cause 2: Poor DSS Solubility. DSS is insoluble in aqueous buffers. If it is not added correctly, it can precipitate, creating localized high concentrations that cause aggregation.[17]
-
Solution: Prepare a fresh, concentrated stock in dry DMSO/DMF. Add the stock solution to your protein sample dropwise while gently vortexing to ensure it disperses quickly and evenly.[17]
-
-
Cause 3: Protein Conformation Issues. Modification of lysine residues by DSS can sometimes alter a protein's conformation, exposing hydrophobic patches that lead to aggregation.[17]
-
Solution: Try performing the reaction at a lower temperature (4°C) to slow the reaction and potentially maintain protein stability.[1] If aggregation persists, consider using a water-soluble analog like BS3 (for cell-surface or in-vitro work) or a crosslinker that targets different functional groups.[17]
-
Caption: A decision tree for troubleshooting common DSS crosslinking issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. store.sangon.com [store.sangon.com]
- 15. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Troubleshooting Dextran Sulfate Sodium (DSS) Solution Precipitation: A Technical Guide
An essential resource for researchers, scientists, and drug development professionals encountering stability issues with Dextran Sulfate Sodium (DSS) solutions.
Precipitation of Dextran Sulfate Sodium (DSS) from a solution can be a significant roadblock in experimental workflows, particularly in the widely used DSS-induced colitis model. This guide provides an in-depth understanding of the underlying causes of DSS precipitation and offers robust, field-proven strategies to prevent and resolve this common issue.
Section 1: The Chemistry of DSS Precipitation: Understanding the "Why"
Dextran Sulfate Sodium is a sulfated polysaccharide, and its solubility is governed by a delicate interplay of several physicochemical factors.[1][2] An imbalance in any of these can lead to the aggregation of DSS molecules and their subsequent precipitation out of the solution.
Key Factors Influencing DSS Solubility and Stability:
-
Water Quality: This is arguably the most critical factor. Standard deionized or distilled water may contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can act as bridges between the negatively charged sulfate groups on different DSS polymer chains, leading to cross-linking and precipitation.[3][4] For this reason, the use of high-purity, sterile, autoclaved, or ultra-pure water is paramount.[5][6]
-
Temperature: While gentle warming can aid in the initial dissolution of DSS powder, excessive heat (above 70-80°C) can lead to the dissociation of sulfate groups, altering the molecule's properties.[7] Conversely, storing solutions at very low temperatures can sometimes promote precipitation, especially with repeated freeze-thaw cycles.
-
pH: DSS solutions are typically stable within a pH range of 6.0 to 8.0.[1] Significant deviations outside this range can affect the charge of the sulfate groups, reducing their hydration and leading to decreased solubility.[8]
-
Concentration: While DSS is freely soluble in water, preparing solutions at very high concentrations can lead to saturation, making them more prone to precipitation, especially if other conditions are suboptimal.[1]
-
Molecular Weight: The colitogenic potential of DSS is dependent on its molecular weight, with a range of 36-50 kDa being commonly used.[6][9] While there is no direct evidence to suggest that this specific range is more prone to precipitation than others, it is a crucial parameter to keep consistent for experimental reproducibility.
Section 2: A Proactive Approach to Preventing Precipitation
The most effective way to deal with DSS precipitation is to prevent it from occurring in the first place. The following is a step-by-step protocol for preparing a stable DSS solution.
Experimental Protocol: Preparation of a Stable DSS Solution
-
Reagent and Glassware Preparation:
-
Weighing DSS:
-
DSS powder is hygroscopic. Weigh the required amount quickly in a low-humidity environment to prevent clumping.
-
-
Dissolution:
-
Measure the final volume of high-purity water in a sterile beaker or flask with a magnetic stir bar.
-
While the water is being stirred vigorously, slowly add the DSS powder to the vortex. This prevents the formation of clumps that are difficult to dissolve.
-
Allow the solution to stir at room temperature until the DSS is completely dissolved, resulting in a clear solution.[6] Avoid heating unless absolutely necessary, and if so, do not exceed 50°C.[7]
-
-
Sterilization:
-
Storage:
-
It is highly recommended to prepare DSS solutions fresh for each use.[5][6][10]
-
If short-term storage is necessary, the solution can be kept at 4°C for up to a week.[1] For longer-term storage, aliquoting the solution and freezing at -20°C is an option, but be aware that freeze-thaw cycles can promote precipitation.
-
Section 3: Troubleshooting Guide
If you are currently facing an issue with DSS precipitation, this section provides a systematic approach to identifying the cause and rectifying the problem.
What to Do If Your Solution Has Already Precipitated:
-
Initial Assessment:
-
Observe the precipitate. Is it a fine, cloudy suspension or larger, crystalline structures?
-
Review your preparation protocol. Were there any deviations from the recommended procedure?
-
-
Potential Rescue Techniques:
-
Gentle Warming: Gently warm the solution to 37°C with continuous stirring. This may be sufficient to redissolve the precipitate. Do not overheat.
-
Sonication: In some cases, brief sonication in a water bath can help to break up aggregates and redissolve the precipitate.
-
-
When to Discard the Solution:
-
If the precipitate does not redissolve with gentle warming or sonication, it is best to discard the solution and prepare a fresh batch. Using a solution with undissolved DSS can lead to inaccurate dosing and variable experimental outcomes.[6]
-
Troubleshooting Flowchart
Caption: A flowchart to diagnose the cause of DSS precipitation.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molecular weight of DSS for inducing colitis?
-
A1: The recommended molecular weight range for effectively inducing colitis is between 36,000 and 50,000 Da.[9]
-
-
Q2: Can I use a DSS solution that has turned slightly yellow?
-
A2: A slight yellowing of the solution upon storage may indicate some degradation. While it might still be usable, for the sake of experimental consistency and reproducibility, it is always best to use a freshly prepared, clear, and colorless solution.
-
-
Q3: My DSS solution appears cloudy even after filtration. What should I do?
-
A3: Cloudiness can indicate the presence of very fine precipitates or microbial growth.[6] If the cloudiness persists after filtration, it is advisable to discard the solution and prepare a new one, paying close attention to the quality of the water and the cleanliness of the glassware.
-
References
- 1. chondrex.com [chondrex.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Impact of Divalent Cations on In-Layer Positional Order of DNA-Based Liquid Crystals: Implications for DNA Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of DNA crossovers in solution mediated by divalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I dissolve dextran? | AAT Bioquest [aatbio.com]
- 8. ijirt.org [ijirt.org]
- 9. benchchem.com [benchchem.com]
- 10. mpbio.com [mpbio.com]
- 11. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Disuccinimidyl Suberate (DSS) Crosslinking Efficiency by Controlling pH
Welcome to the technical support guide for Disuccinimidyl suberate (DSS) crosslinking. This document is designed for researchers, scientists, and drug development professionals who utilize DSS for studying protein-protein interactions. Here, we will delve into the critical role that pH plays in the efficiency and specificity of your crosslinking experiments, providing you with field-proven insights, troubleshooting guides, and detailed protocols to ensure robust and reproducible results.
The Underlying Chemistry: Why pH is the Master Variable
This compound (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2] It forms stable, covalent amide bonds by reacting with primary amines (–NH₂), which are primarily found on the N-terminus of polypeptides and the side chains of lysine (K) residues.[1][2]
The success of this reaction hinges on a delicate pH-dependent balance between two competing processes: aminolysis (the desired reaction with the protein) and hydrolysis (the inactivation of the DSS reagent by water).[3]
-
Low pH (below ~7.0): The primary amines on your protein become protonated (–NH₃⁺).[4][5] This protonated form is not sufficiently nucleophilic to attack the NHS ester, leading to a dramatic decrease in crosslinking efficiency.[4][5] While some crosslinking can occur at acidic pH, the efficiency is significantly reduced.[6][7][8]
-
Optimal pH (7.0 - 8.5): This range represents the "sweet spot." The pH is high enough to ensure a sufficient concentration of deprotonated, reactive primary amines (–NH₂) but not so high as to cause rapid hydrolysis of the DSS reagent.[3][6][9][10] Most standard protocols recommend a pH of 7.2 to 8.5.[3][4]
-
High pH (above ~8.5): The rate of DSS hydrolysis increases exponentially.[3][11] The hydroxyl ions in the solution rapidly attack and inactivate the NHS esters, causing the reagent to degrade before it can effectively crosslink your proteins.[3][11] This competition significantly reduces the yield of crosslinked products.[3][12]
This relationship is visually summarized in the reaction diagram below.
Figure 1: The competing reactions of DSS crosslinking.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during DSS crosslinking experiments, with a focus on pH-related causes and solutions.
Q1: My crosslinking yield is very low, or I'm not seeing any crosslinked products on my gel. What's wrong?
A1: This is the most common issue and is often directly linked to pH and buffer composition.
-
Cause 1: Incorrect Buffer pH. If your buffer pH is below 7.0, the primary amines on your protein are protonated and non-reactive.[4][5]
-
Solution: Verify the pH of your reaction buffer immediately before use. Adjust to the optimal range of 7.2-8.5. We recommend preparing fresh buffer for critical experiments.
-
-
Cause 2: Competing Amines in the Buffer. Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, will compete with your protein for reaction with DSS, effectively quenching the crosslinker.[3][13]
-
Cause 3: Rapid DSS Hydrolysis. If your buffer pH is too high (e.g., > 8.6), the DSS is likely hydrolyzing faster than it can react with your protein.[3][11] The half-life of an NHS ester can drop to just 10 minutes at pH 8.6 (4°C).[3][11][15]
-
Solution: Lower the pH to the 7.5-8.0 range. For sensitive experiments, consider performing the reaction at 4°C to slow both the crosslinking and hydrolysis rates, allowing for a more controlled reaction.[4]
-
-
Cause 4: Inactive DSS Reagent. DSS is highly sensitive to moisture.[1][2] Improper storage will lead to premature hydrolysis, rendering the reagent inert.
Q2: I'm observing significant protein precipitation or aggregation after adding DSS.
A2: Aggregation can result from several factors, including excessive crosslinking which can be influenced by pH.
-
Cause 1: Over-crosslinking. A reaction that is too efficient or proceeds for too long can create extensive intermolecular crosslinks, leading to large, insoluble aggregates that may not even enter the gel.[16][18] Higher pH values can accelerate the reaction, increasing this risk.[1][2]
-
Cause 2: Protein Instability. The pH of the crosslinking buffer itself might be close to your protein's isoelectric point (pI) or otherwise destabilize its native conformation, making it prone to aggregation upon modification.
-
Solution: Ensure your protein is stable and soluble in the chosen crosslinking buffer before adding DSS. If necessary, screen a few different amine-free buffers within the pH 7.2-8.5 range (e.g., PBS vs. HEPES) to find one that maintains protein stability.
-
Q3: What is the ideal pH for my specific protein complex?
A3: While the general recommendation is pH 7.0-8.5, the optimal pH can vary depending on the specific pKa of the lysine residues involved in the interaction.[6][10]
-
Scientist's Note: The microenvironment surrounding a lysine residue within a protein can alter its pKa. A lysine in a negatively charged local environment will have a lower pKa and be more reactive at a neutral pH, while a lysine in a positively charged pocket will have a higher pKa and require a more alkaline pH to become reactive.
-
Solution: For novel protein interactions or to maximize the efficiency of a known one, it is highly recommended to perform a pH optimization experiment. See Protocol 2 for a detailed methodology on how to systematically test a range of pH values.
Figure 2: Troubleshooting workflow for low DSS crosslinking yield.
Data & Buffer Recommendations
Table 1: Effect of pH on NHS-Ester Hydrolysis Rate
This table clearly illustrates the trade-off between amine reactivity and reagent stability. As pH increases, the half-life of the NHS ester decreases dramatically.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | ~4-5 hours | [3][11][15] |
| 8.0 | RT | ~2-3.5 hours | [20] |
| 8.5 | RT | ~1.5-3 hours | [20] |
| 8.6 | 4°C | ~10 minutes | [3][11][15] |
| 9.0 | RT | ~5-10 minutes | [21] |
Note: "RT" (Room Temperature) data is compiled from various sources and should be considered approximate. Half-life can vary based on the specific NHS-ester compound and buffer composition.
Table 2: Recommended Buffer Systems for DSS Crosslinking
Choosing the correct buffer is non-negotiable for a successful experiment.
| Recommended Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| PBS (Phosphate-Buffered Saline), pH 7.2-8.0 | Tris (Tris-HCl) |
| HEPES , pH 7.0-8.5 | Glycine |
| Borate , pH 8.0-9.0 (use with caution due to high pH) | Ammonium Bicarbonate (as reaction buffer) |
| Carbonate/Bicarbonate , pH 8.0-9.0 (use with caution) | Buffers containing Azide >0.02% |
| (Reference(s):[1][2][3]) | (Reference(s):[3][13]) |
Experimental Protocols
Protocol 1: Standard DSS Crosslinking Reaction
This protocol provides a robust starting point for most applications.
-
Buffer Preparation: Prepare your protein sample in an amine-free buffer (e.g., 1X PBS, pH 7.4). If your protein is in a buffer like Tris-HCl, perform a buffer exchange using a desalting column or dialysis.[14]
-
Protein Concentration: Adjust the protein concentration to 1-5 mg/mL.
-
Pro-Tip: More concentrated protein solutions favor the desired crosslinking reaction over the competing hydrolysis of DSS.[1]
-
-
DSS Stock Preparation: Immediately before use, allow the vial of DSS powder to warm to room temperature. Dissolve the DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM.[2] For example, dissolve 2 mg of DSS (MW: 368.35 g/mol ) in 216 µL of DMSO for a 25 mM stock.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of DSS to your protein solution.[1] For protein concentrations >5 mg/mL, start with a 10-fold excess. For concentrations <5 mg/mL, a 20- to 50-fold excess may be necessary.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][19]
-
Quenching: Stop the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.
-
Analysis: The sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: pH Optimization Study for DSS Crosslinking
Use this protocol to determine the ideal pH for your specific protein-protein interaction.
-
Buffer Preparation: Prepare a series of identical, amine-free buffers across a range of pH values (e.g., 100 mM Sodium Phosphate at pH 6.5, 7.0, 7.5, 8.0, and 8.5).
-
Sample Aliquoting: Prepare five identical aliquots of your protein sample(s).
-
Buffer Exchange: Perform a buffer exchange for each aliquot into one of the prepared pH buffers. Ensure the final protein concentration is the same for all samples.
-
Negative Control: Include a "no crosslinker" control for each pH condition.
-
DSS Stock Preparation: Prepare a fresh stock of DSS in anhydrous DMSO as described in Protocol 1.
-
Parallel Reactions: Initiate the crosslinking reactions simultaneously for all pH conditions by adding the same molar excess of DSS to each tube.
-
Incubation: Incubate all samples under identical conditions (e.g., 45 minutes at room temperature).
-
Quenching: Quench all reactions simultaneously using a concentrated Tris-HCl solution as described in Protocol 1.
-
Analysis: Analyze the results from all samples on the same SDS-PAGE gel. The pH condition that yields the highest amount of the desired crosslinked band with the least amount of aggregation is the optimal pH for your system.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Mastering Disuccinimidyl Suberate (DSS) Crosslinking by Preventing Hydrolysis
Welcome to the technical support center for Disuccinimidyl suberate (DSS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for successful crosslinking experiments. As a homobifunctional N-hydroxysuccinimide (NHS) ester, DSS is a powerful tool for covalently linking proteins and other molecules containing primary amines.[1][2] However, the success of your experiments hinges on understanding and mitigating a critical competing reaction: the hydrolysis of the NHS esters. This guide will equip you with the knowledge and protocols to minimize DSS hydrolysis and achieve reliable, reproducible results.
Understanding the Enemy: DSS Hydrolysis
This compound functions by reacting its two NHS ester groups with primary amines (-NH₂) found on molecules like the side chains of lysine residues in proteins.[1][3] This forms a stable amide bond. However, in an aqueous environment, water molecules can also attack the NHS ester, leading to hydrolysis. This reaction cleaves the ester, rendering that reactive group incapable of forming a crosslink.
Hydrolysis is a major contributor to failed or inefficient crosslinking experiments. The rate of this undesirable reaction is influenced by several factors, most notably pH.[3][4] Higher pH levels increase the rate of hydrolysis.[3]
Frequently Asked Questions (FAQs)
Q1: My crosslinking efficiency is low. Could DSS hydrolysis be the cause?
A: Absolutely. Low crosslinking efficiency is one of the most common consequences of DSS hydrolysis. If a significant portion of your DSS molecules are hydrolyzed before they can react with your target proteins, you will observe fewer crosslinked products.
Several factors can contribute to excessive hydrolysis:
-
Improper DSS Storage: DSS is highly sensitive to moisture.[3][5] Storing it improperly, even at low temperatures, can lead to gradual hydrolysis before you even begin your experiment.
-
"Wet" Organic Solvent: The organic solvent (typically DMSO or DMF) used to dissolve DSS must be anhydrous (dry).[5] Even small amounts of water in the solvent can hydrolyze the DSS before it's added to your reaction.
-
Delayed Use of Stock Solution: DSS stock solutions are not stable and should be prepared immediately before use.[3][6] Storing a stock solution, even for a short period, will lead to significant hydrolysis.[6][7]
-
Suboptimal Reaction pH: While the crosslinking reaction is efficient at a pH of 7-9, higher pH values also accelerate hydrolysis.[2][3][8]
Q2: What is the ideal buffer for DSS crosslinking to minimize hydrolysis?
A: The choice of buffer is critical. The ideal buffer should:
-
Be free of primary amines: Buffers like Tris and glycine contain primary amines that will compete with your target protein for reaction with DSS, effectively quenching the reaction.[8][9]
-
Have a pH between 7.0 and 8.0: This range is a good compromise, promoting the reaction with primary amines while keeping the rate of hydrolysis manageable.[3][6][8]
Recommended Buffers:
Q3: Can I prepare a stock solution of DSS in advance to save time?
A: No. It is strongly advised not to prepare DSS stock solutions for long-term storage.[3][6] The NHS ester moiety is highly susceptible to hydrolysis, even in anhydrous organic solvents which can absorb moisture from the air.[6][7] Always prepare your DSS solution immediately before adding it to your reaction mixture.[3][5]
Q4: How does temperature affect DSS hydrolysis and the crosslinking reaction?
A: The crosslinking reaction can be performed at room temperature or on ice.[3] While lower temperatures (on ice) will slow down the rate of hydrolysis, they will also slow down the crosslinking reaction.[3][5] Therefore, a longer incubation time is typically required when performing the reaction on ice (e.g., 2 hours on ice versus 30 minutes at room temperature).[3][5]
Troubleshooting Guide: When Your Crosslinking Fails
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no crosslinking observed | 1. DSS Hydrolysis: The most likely culprit. 2. Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine). 3. Insufficient DSS: Molar excess of DSS is too low. | 1. Use fresh DSS: Ensure it has been stored properly in a desiccated environment.[5] 2. Use anhydrous DMSO/DMF: Purchase a new, sealed bottle if necessary. 3. Prepare DSS solution immediately before use. [3][6] 4. Verify buffer composition and pH. Switch to a recommended non-amine buffer.[3][8] 5. Increase the molar excess of DSS. For protein concentrations <5 mg/mL, a 20- to 50-fold molar excess may be needed.[3] |
| High molecular weight aggregates in the well of the gel | 1. Over-crosslinking: DSS concentration is too high or reaction time is too long. 2. Protein Aggregation: The protein sample may have pre-existing aggregates. | 1. Optimize DSS concentration: Perform a titration to find the optimal molar ratio of DSS to your protein. 2. Reduce reaction time: Try shorter incubation periods.[10] 3. Analyze your protein sample for aggregates before crosslinking using techniques like size-exclusion chromatography. |
| Inconsistent results between experiments | 1. Variable DSS activity: Due to inconsistent handling and preparation. 2. Slight variations in buffer pH. | 1. Standardize your DSS handling protocol: Always allow the vial to warm to room temperature before opening to prevent condensation.[3][5] 2. Prepare a fresh DSS solution for each experiment. [3][6] 3. Accurately prepare and pH your buffers for each experiment. |
Experimental Protocols
Protocol 1: Preparation of DSS Stock Solution (Prepare Fresh!)
-
Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[3][5]
-
Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve a desired concentration (e.g., 10-25 mM).
-
Vortex briefly to ensure the DSS is completely dissolved.
Protocol 2: Protein Crosslinking with DSS
-
Prepare your protein sample in a suitable non-amine buffer at a pH between 7.0 and 8.0.[3][8] If your protein is in a buffer containing primary amines, you must perform a buffer exchange (e.g., dialysis or desalting column) before proceeding.
-
Add the freshly prepared DSS stock solution to your protein sample. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6] The molar ratio of DSS to protein will need to be optimized, but a 10- to 50-fold molar excess is a good starting point.[3]
-
Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.[3][5]
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[3][6] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[3]
-
Your crosslinked sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Visualizing the Chemistry: Reaction Pathways
To better understand the chemical processes at play, the following diagrams illustrate the desired crosslinking reaction versus the undesirable hydrolysis reaction.
Caption: Competing reactions of DSS: Crosslinking vs. Hydrolysis.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues encountered during DSS crosslinking experiments.
Caption: A step-by-step workflow for troubleshooting DSS crosslinking.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSS (this compound), No-Weigh™ Format - FAQs [thermofisher.com]
- 7. DSS (this compound), 50 mg - FAQs [thermofisher.com]
- 8. cores.imp.ac.at [cores.imp.ac.at]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Disuccinimidyl Suberate (DSS) Crosslinking
Welcome to our dedicated technical support center for Disuccinimidyl suberate (DSS), a widely used homobifunctional crosslinking agent. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of DSS chemistry, avoid common experimental pitfalls, and troubleshoot effectively to achieve reliable and reproducible results in their protein interaction studies.
Understanding the Chemistry of DSS: The "Why" Behind the Protocol
This compound is a powerful tool for covalently linking interacting proteins, effectively "freezing" transient or weak interactions for subsequent analysis.[1][2] It is a homobifunctional N-hydroxysuccinimide (NHS) ester, meaning it has two identical reactive groups at either end of an 8-carbon (11.4 Å) spacer arm.[1][3][4][5][6] These NHS esters specifically and efficiently react with primary amines (–NH2), found on the N-terminus of polypeptides and the side chains of lysine (K) residues, to form stable amide bonds.[1][2][4][7] This reaction is most efficient in a pH range of 7-9.[1][3][4]
Being water-insoluble, DSS must first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being introduced to the aqueous reaction mixture.[1][2][4][8] Its lipophilic nature allows it to permeate cell membranes, making it an excellent choice for intracellular crosslinking.[1][2][4][7]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives about working with DSS.
Q1: What is the optimal buffer for a DSS crosslinking reaction?
The key is to use a non-amine-containing buffer to avoid quenching the reaction.[7][9] Buffers such as phosphate-buffered saline (PBS), HEPES, sodium phosphate, bicarbonate/carbonate, or borate at a pH between 7 and 9 are recommended.[4][7][10] Avoid buffers containing Tris or glycine in the reaction mixture, as these contain primary amines that will compete with your protein for reaction with DSS.[9]
Q2: Can I prepare a stock solution of DSS for long-term storage?
No, it is strongly advised against preparing stock solutions of DSS for long-term storage.[7][10] The NHS-ester functional groups are highly susceptible to hydrolysis in the presence of moisture.[4][7][10] Even anhydrous organic solvents can absorb enough moisture over time to inactivate the DSS.[10][11] Always prepare fresh DSS solutions in a dry organic solvent immediately before each use.[4][7][9]
Q3: My solution becomes hazy after adding the DSS. Is this normal?
Yes, a temporary haziness is often observed when the DSS solution in an organic solvent is added to the aqueous protein sample.[5][6][9][10] This is due to the low aqueous solubility of DSS. To minimize precipitation and ensure even distribution, add the DSS solution dropwise while gently vortexing or mixing your protein sample.[9]
Q4: What is the difference between DSS and BS3?
DSS and its analog, Bis(sulfosuccinimidyl) suberate (BS3), have nearly identical reactivity towards primary amines.[2][7] The primary difference lies in their solubility and membrane permeability. DSS is water-insoluble and membrane-permeable, making it suitable for intracellular crosslinking.[1][2][4][7][12] In contrast, BS3 is the water-soluble analog of DSS and is membrane-impermeable, restricting its use to crosslinking proteins on the cell surface or in aqueous solutions.[4][7][11]
Q5: How do I stop the crosslinking reaction?
The reaction is quenched by adding a buffer containing primary amines, such as Tris or glycine.[10][13] A final concentration of 20-50 mM of the quenching agent is typically sufficient to consume any unreacted DSS and terminate the crosslinking process.[4][7][10]
Troubleshooting Guide: From Aggregation to Inefficiency
This section addresses specific issues that can arise during your crosslinking experiments and provides actionable solutions.
Problem 1: My protein precipitates immediately after adding the DSS solution.
| Possible Cause | Scientific Rationale | Solution |
| High DSS Concentration | An excessive amount of DSS can lead to uncontrolled and extensive intermolecular crosslinking, resulting in the formation of large, insoluble aggregates.[9] | Optimize the DSS:protein molar ratio. Start with a lower ratio (e.g., 10:1 or 20:1) and incrementally increase it to find the optimal concentration that yields efficient crosslinking without causing precipitation.[4][9] |
| Poor DSS Solubility | DSS has limited solubility in aqueous buffers.[8][14] If not dispersed quickly, it can form localized high concentrations, leading to rapid protein aggregation and precipitation.[9] | Prepare a fresh DSS stock solution in dry DMSO or DMF immediately before use.[3][4][7][9] Add the DSS stock solution to your protein sample dropwise while gently mixing to ensure rapid and uniform distribution. The final concentration of the organic solvent should not exceed 10%.[9][10] |
| Incompatible Buffer | The buffer composition can affect protein stability. Suboptimal buffer conditions can lead to protein unfolding or aggregation, which is then locked in by the crosslinker. | Ensure your buffer conditions are optimal for your protein's stability. This may involve adjusting the pH, ionic strength, or including stabilizing additives that do not interfere with the crosslinking reaction. |
Problem 2: I'm observing high-molecular-weight smears or aggregates at the top of my SDS-PAGE gel.
| Possible Cause | Scientific Rationale | Solution |
| Over-crosslinking | Excessive crosslinking creates large, heterogeneous protein complexes that are too large to enter the resolving gel, resulting in a smear at the top of the gel.[8][9] | Reduce the DSS:protein molar ratio, decrease the reaction time, or perform the incubation at a lower temperature (e.g., on ice for 2 hours instead of 30 minutes at room temperature).[4][7][9] |
| Non-specific Interactions | Proteins may be prone to non-specific hydrophobic or electrostatic interactions, which are then irreversibly crosslinked by DSS. | Optimize the buffer conditions to maintain protein stability and minimize non-specific interactions. This could involve adjusting the salt concentration of your buffer. |
| Extended Incubation Time | Longer reaction times increase the probability of extensive intermolecular crosslinking, leading to the formation of large aggregates.[12] | Reduce the incubation time. A typical reaction at room temperature is 30-60 minutes.[3][4] |
Problem 3: I'm seeing little to no crosslinking of my target proteins.
| Possible Cause | Scientific Rationale | Solution |
| Inactive DSS | The NHS esters of DSS are moisture-sensitive and can hydrolyze, rendering the crosslinker inactive.[4][7][10] | Use a fresh vial of DSS and ensure it is properly stored at -20°C under desiccated, inert gas.[3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4][7] Always prepare the DSS solution in a dry organic solvent immediately before use.[4][7] |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein's primary amines for reaction with DSS, thereby inhibiting protein crosslinking.[9] | Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer at pH 7-9.[4][7][10] |
| Suboptimal pH | The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.[1][3][4] At lower pH values, the reaction rate decreases significantly as primary amines are protonated.[15] | Ensure the pH of your reaction buffer is within the optimal range of 7-9. |
| Insufficient DSS Concentration | The molar ratio of DSS to protein is too low to achieve detectable crosslinking. | Increase the molar excess of DSS to protein. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute solutions, a 20- to 50-fold molar excess may be necessary.[4][7][10] |
Experimental Protocols
General Protocol for DSS Crosslinking of Purified Proteins
This protocol provides a general starting point. Optimization of the DSS:protein molar ratio, protein concentration, and incubation time is highly recommended for each specific system.
Materials:
-
This compound (DSS)
-
Dry Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Equilibrate DSS: Allow the vial of DSS to come to room temperature before opening to prevent moisture condensation.[3][4][7]
-
Prepare DSS Solution: Immediately before use, dissolve DSS in dry DMSO or DMF to a final concentration of 10-25 mM.[4]
-
Crosslinking Reaction: Add the DSS solution to the protein sample to achieve the desired final molar excess.[13] A common starting point is a 20-fold molar excess of DSS to protein.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3][4][7]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[4][7][10]
-
Incubate to Quench: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[4][7]
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[13]
DSS Crosslinking Workflow Diagram
Caption: A generalized experimental workflow for protein crosslinking using DSS.
Chemical Reaction of DSS with a Primary Amine
Caption: The reaction of a primary amine with one of the NHS esters of DSS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 3. researchgate.net [researchgate.net]
- 4. store.sangon.com [store.sangon.com]
- 5. DSS Crosslinking Reagent 1 gram - this compound (DSS) - ProteoChem [proteochem.com]
- 6. Di-(N-succinimidyl) suberate (DSS) — CF Plus Chemicals [cfplus.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DSS (this compound), No-Weigh™ Format - FAQs [thermofisher.com]
- 11. DSS (this compound), 1 g - FAQs [thermofisher.com]
- 12. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Removal of Unreacted DSS from Protein Samples
This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical information for the effective removal of unreacted Disuccinimidyl suberate (DSS) from protein samples following a crosslinking reaction. Adherence to these protocols is critical for obtaining accurate and reproducible results in downstream applications such as structural analysis, interaction studies, and the development of antibody-drug conjugates (ADCs).
Understanding the Challenge: The Nature of DSS
This compound (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker commonly used to covalently link interacting proteins.[1][2] Its primary targets are the primary amines found in the side chains of lysine residues and the N-terminus of polypeptides. While highly effective, the crosslinking reaction often leaves a significant excess of unreacted DSS. This unreacted crosslinker can interfere with downstream analyses and must be thoroughly removed.
Why is Removing Unreacted DSS Crucial?
-
Artifactual Crosslinking: Residual DSS can continue to react, leading to non-specific crosslinking and the formation of unintended protein aggregates. This can obscure the true protein interaction profile.[3]
-
Interference with Downstream Assays: Unreacted DSS can modify other proteins or reagents in subsequent analytical steps, such as mass spectrometry or immunoassays, leading to ambiguous or erroneous results.
-
Inaccurate Characterization: The presence of unreacted crosslinker can affect the biophysical properties of the protein sample, leading to incorrect assessments of size, charge, and conformation.
Troubleshooting Common Issues During DSS Crosslinking
This section addresses frequently encountered problems during DSS crosslinking experiments and provides solutions to mitigate them.
FAQ 1: My protein precipitates immediately after adding the DSS solution.
-
Possible Cause: High DSS Concentration. An excessive concentration of the crosslinker can lead to rapid and uncontrolled crosslinking, resulting in the formation of large, insoluble protein aggregates.[3]
-
Solution: Optimize the DSS-to-protein molar ratio. It is recommended to start with a lower ratio, such as 10:1 or 20:1, and incrementally increase it to determine the optimal concentration for efficient crosslinking without causing precipitation.[3]
FAQ 2: I'm not seeing any crosslinked products on my gel.
-
Possible Cause 1: Inactive DSS. DSS is sensitive to moisture and can hydrolyze over time, rendering it inactive.[4][5]
-
Solution 1: Always use fresh, high-quality DSS. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4] Prepare the DSS solution immediately before use in a dry organic solvent like DMSO or DMF.[4][6]
-
Possible Cause 2: Incompatible Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with DSS, thereby quenching the crosslinking reaction.[5][7]
-
Solution 2: Use a non-amine-containing buffer at a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer.[5]
FAQ 3: My crosslinked protein is stuck in the well of my SDS-PAGE gel.
-
Possible Cause: Over-crosslinking. Excessive crosslinking can create very large, high-molecular-weight complexes that are unable to enter the gel matrix.[8]
-
Solution: Reduce the DSS concentration and/or the incubation time.[8] Perform a time-course experiment to find the optimal reaction time that yields the desired crosslinked species without forming excessively large aggregates.[8]
Core Methodologies for Removing Unreacted DSS
There are three primary methods for efficiently removing unreacted DSS from a protein sample: chemical quenching, size exclusion chromatography (SEC), and dialysis. The choice of method depends on the specific requirements of the downstream application, sample volume, and protein concentration.
Method 1: Chemical Quenching
This is the most direct method to inactivate unreacted DSS. It involves adding a quenching agent with primary amines that will react with and consume the excess NHS esters.
Principle of Operation: The quenching reagent, typically Tris or glycine, provides a high concentration of primary amines that rapidly react with any remaining DSS, effectively terminating the crosslinking reaction.[1][5]
Workflow for Chemical Quenching:
References
- 1. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to DSS and BS3 Crosslinkers
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Choosing Your Chemical Clamp: An In-depth Comparison of Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3)
In the intricate world of protein analysis, chemical crosslinkers are indispensable tools for capturing transient interactions and elucidating the architecture of protein complexes. Among the most widely used are the homobifunctional N-hydroxysuccinimide (NHS) esters, which covalently link primary amines on adjacent proteins. This guide provides a detailed comparison of two stalwart suberate-based crosslinkers: this compound (DSS) and its water-soluble counterpart, Bis(sulfosuccinimidyl) suberate (BS3). Understanding their distinct properties is paramount to designing successful crosslinking experiments, whether you are mapping intracellular signaling cascades or defining the topography of cell surface receptors.
The NHS-Ester Chemistry: A Shared Foundation
Both DSS and BS3 are built on the same reactive principle.[1][2][3] They are homobifunctional, meaning they have two identical reactive groups—N-hydroxysuccinimide (NHS) esters—at either end of an 8-carbon (11.4 Å) spacer arm.[1][2][3][4][5] These NHS esters react efficiently with primary amines (-NH2), found predominantly on the side chains of lysine (K) residues and the N-terminus of polypeptides.[1][2] The reaction, which is most efficient at a pH of 7-9, forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[2][3][6]
This shared mechanism means that both crosslinkers target the same functional groups and are ideal for capturing protein-protein interactions within a specific distance constraint defined by their spacer arm. The critical distinction, however, lies not in their reactivity, but in their solubility and ability to cross the cellular membrane.[1][2]
Figure 1. General reaction of an NHS-ester with a primary amine.
Head-to-Head Comparison: The Deciding Factor of Solubility
The fundamental difference between DSS and BS3 lies in the addition of sulfonate (-SO3-) groups to the NHS esters of BS3.[7] This seemingly minor chemical modification has profound implications for experimental design.
This compound (DSS): The Intracellular Investigator
-
Properties: DSS is a hydrophobic, lipophilic molecule that lacks charged groups.[2][3][7] This makes it insoluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3][8]
-
Membrane Permeability: Crucially, its lipophilic nature allows DSS to passively diffuse across the cell membrane.[2][3][7][9]
-
Primary Application: This membrane permeability makes DSS the ideal reagent for intracellular crosslinking .[2][3][7] It can be used to trap protein-protein interactions within the cytoplasm, nucleus, or even within cellular membranes in their native environment.
Bis(sulfosuccinimidyl) suberate (BS3): The Cell Surface Specialist
-
Properties: The sulfonate groups on BS3 impart a negative charge, making it a polar, hydrophilic molecule.[7][8] Consequently, BS3 is water-soluble and does not require organic solvents for its use.[2][8][10]
-
Membrane Permeability: The charged nature of BS3 prevents it from crossing the hydrophobic lipid bilayer of the cell membrane.[7][8][11]
-
Primary Application: BS3 is the reagent of choice for cell surface crosslinking .[2][7][8][11] It selectively crosslinks extracellular proteins, cell surface receptors, and their ligands, without affecting the intracellular protein milieu.[2][11] This allows researchers to specifically study the interactions occurring at the cell's boundary.
Figure 2. Chemical structures of DSS and BS3 crosslinkers.
Quantitative Data Summary
| Feature | This compound (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Reference(s) |
| Molecular Weight | 368.35 g/mol | 572.43 g/mol (disodium salt) | [2],[4],[5] |
| Spacer Arm Length | 11.4 Å | 11.4 Å | [1],[4],[5] |
| Solubility | Water-insoluble; Soluble in DMSO, DMF | Water-soluble | [1],[2],[8] |
| Membrane Permeability | Permeable | Impermeable | [1],[2],[7] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | [2],[8] |
| Target | Primary amines (-NH2) | Primary amines (-NH2) | [2],[8] |
| Primary Use Case | Intracellular crosslinking | Cell-surface crosslinking | [1],[2],[7] |
Experimental Protocols: A Practical Guide
The success of any crosslinking experiment hinges on a well-designed and executed protocol. Below are self-validating methodologies for intracellular and cell-surface crosslinking.
Protocol 1: Intracellular Protein Crosslinking with DSS
This protocol is designed to capture protein interactions within living cells.
Materials:
-
Cells in suspension or adherent culture
-
DSS powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Ice-cold Lysis Buffer with protease inhibitors
Methodology:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS to completely remove any amine-containing culture media.[2][3]
-
Resuspend the cell pellet in PBS to a concentration of approximately 25 x 10⁶ cells/mL.[2][3]
-
Scientist's Note: A concentrated cell suspension is crucial. It increases the probability of specific crosslinking over random collisions and reduces the total amount of DSS required.[2]
-
-
DSS Preparation (Prepare Fresh):
-
Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] DSS is highly moisture-sensitive.[2]
-
Immediately before use, dissolve DSS in anhydrous DMSO to create a concentrated stock solution (e.g., 25-50 mM).[3][5][12]
-
Scientist's Note: Do not store DSS in solution. The NHS-ester moiety readily hydrolyzes in the presence of water, rendering it inactive.[2]
-
-
Crosslinking Reaction:
-
Add the DSS stock solution to the cell suspension to achieve a final concentration of 1-5 mM.[2][3]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[2][3]
-
Scientist's Note: The optimal concentration and time should be determined empirically. Start with a concentration gradient (e.g., 0.25, 0.5, 1, 2.5 mM) to find the balance between efficient crosslinking and excessive aggregation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris.[2][3][12]
-
Incubate for 15 minutes at room temperature with gentle mixing.[2][3]
-
Scientist's Note: Quenching is a critical step.[13] Tris contains a primary amine that reacts with and deactivates any remaining DSS, preventing non-specific crosslinking during cell lysis and downstream processing.[12][13]
-
-
Cell Lysis and Analysis:
Protocol 2: Cell Surface Protein Crosslinking with BS3
This protocol specifically targets interactions on the exterior of the cell membrane.
Materials:
-
Cells in suspension or adherent culture
-
BS3 powder
-
Amine-free buffer, pH 7.2-8.0 (e.g., PBS or HEPES buffer)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
Ice-cold Lysis Buffer with protease inhibitors
Methodology:
-
Cell Preparation:
-
Wash cells three times with ice-cold, amine-free PBS (pH 8.0) to remove media components.[2]
-
Resuspend cells in the same buffer at a concentration of ~25 x 10⁶ cells/mL.[2]
-
Scientist's Note: All steps should be performed on ice or at 4°C to minimize the internalization of cell surface proteins and the crosslinker itself.[2][11]
-
-
BS3 Preparation (Prepare Fresh):
-
Equilibrate the BS3 vial to room temperature before opening.[4]
-
Immediately before use, dissolve BS3 in amine-free buffer to create a stock solution (e.g., 25-50 mM).[4]
-
Scientist's Note: While BS3 is water-soluble, its NHS-ester is still prone to hydrolysis, which is accelerated at higher pH.[2] Fresh preparation is essential for maximal reactivity.
-
-
Crosslinking Reaction:
-
Add the BS3 stock solution to the cell suspension for a final concentration of 1-5 mM.[2]
-
Incubate the reaction for 30 minutes at room temperature or, preferably, for 1-2 hours at 4°C.[2][11]
-
Scientist's Note: The lower temperature (4°C) is key to maintaining the integrity of the cell surface by reducing membrane fluidity and preventing endocytosis of receptor-ligand complexes that you may be trying to capture.[2][11]
-
-
Quenching the Reaction:
-
Lysis and Validation:
-
Pellet the cells and proceed with lysis as described in the DSS protocol.
-
Self-Validation Step: To confirm that BS3 did not permeate the cell membrane, perform a Western blot on the lysate using an antibody against a known, abundant cytosolic protein (e.g., GAPDH or Tubulin). The absence of a high-molecular-weight smear or shifted bands for this protein confirms the membrane integrity and the surface-specific nature of the crosslinking.[11]
-
Decision-Making Workflow
Choosing the correct crosslinker is the first and most critical step in your experimental design.
Figure 3. Decision workflow for selecting DSS vs. BS3.
Conclusion
This compound (DSS) and Bis(sulfosuccinimidyl) suberate (BS3) are powerful tools for protein interaction analysis, offering identical reactivity and spacer arm lengths but serving distinct experimental needs.[1] The choice is dictated by a single, critical property: membrane permeability. For probing the intracellular environment and capturing interactions within the cell, the hydrophobic, membrane-permeable DSS is the superior choice.[1][7] Conversely, for isolating and studying interactions exclusively on the cell surface, the hydrophilic, membrane-impermeable BS3 is the definitive reagent.[1][7][11] By understanding these core differences and employing rigorous, self-validating protocols, researchers can confidently select the right tool to covalently capture the protein interactions that drive cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 10. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 11. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison: The Unwavering Stability of Non-Cleavable Crosslinkers Like DSS
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the study of protein interactions is paramount. Chemical crosslinkers are indispensable tools that allow researchers to capture these transient interactions, effectively freezing them in time for analysis. Among the diverse array of crosslinkers available, non-cleavable options, exemplified by Disuccinimidyl suberate (DSS), offer a unique set of advantages rooted in their irreversible and stable bond formation. This guide provides an in-depth comparison of DSS with its cleavable and zero-length counterparts, supported by experimental insights to inform your selection process.
The Case for Irreversibility: Understanding DSS and its Mechanism
This compound is a homobifunctional, N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its power lies in its simplicity and efficiency. Each end of the DSS molecule reacts with primary amines (–NH2), such as the side chain of lysine residues or the N-terminus of a polypeptide, to form stable amide bonds.[1][2][3][4] The suberate backbone, an 8-carbon alkyl chain, acts as a fixed-length spacer, holding the interacting proteins at a defined distance of 11.4 Å.[5][6]
The key feature of DSS is its non-cleavable nature.[1][4] Once the amide bonds are formed, they are highly resistant to cleavage under conditions typically used for protein analysis, such as reducing agents (DTT, β-mercaptoethanol) or denaturants. This unwavering stability is the cornerstone of its advantages in specific applications.[1]
Caption: Mechanism of DSS crosslinking, forming stable amide bonds with primary amines on interacting proteins.
When Stability is Paramount: Key Advantages of DSS
The irreversible nature of DSS provides distinct benefits in a variety of experimental contexts:
-
"Pulldown" Assays and Immunoprecipitation (IP): When the goal is to isolate and identify a protein complex, the stability of the crosslinked interaction is critical. During the numerous wash steps inherent to these techniques, weaker, non-covalent interactions can be disrupted. A DSS-crosslinked complex will remain intact, ensuring that bona fide binding partners are not lost.[1] This leads to a higher signal-to-noise ratio and greater confidence in the identified interactors.
-
Structural Analysis (Cryo-EM, X-ray Crystallography): For techniques that aim to elucidate the three-dimensional structure of a protein complex, maintaining the native conformation is essential. DSS can lock a complex into a single, stable conformation, which can be advantageous for crystallization or for averaging particles in cryo-electron microscopy.[7][8][9] The fixed spacer arm also provides distance constraints that can aid in computational modeling.[10][11]
-
Antibody-Drug Conjugate (ADC) Development: In the field of targeted therapeutics, ADCs rely on the stable linkage of a cytotoxic drug to a monoclonal antibody. Non-cleavable linkers like those derived from NHS esters provide a robust connection that minimizes premature drug release in circulation.[5][12][13] This enhances the therapeutic window by ensuring the payload is delivered specifically to the target cells.
-
Immobilization of Proteins: When attaching proteins to solid supports for applications like ELISA or affinity chromatography, a stable, non-leaching linkage is crucial for the longevity and reusability of the support.[1][4] The amide bonds formed by DSS provide this necessary stability.
A Comparative Analysis: DSS vs. The Alternatives
The choice of crosslinker is entirely dependent on the experimental question. Here, we compare DSS to two other common classes of crosslinkers:
| Feature | DSS (Non-cleavable) | DSP (Cleavable) | EDC (Zero-Length) |
| Chemistry | Homobifunctional NHS ester | Homobifunctional NHS ester | Carbodiimide |
| Spacer Arm Length | 11.4 Å[5][6] | 12.0 Å | 0 Å[14] |
| Bond Formed | Amide[2][3] | Amide, with internal disulfide | Amide |
| Cleavable? | No[1][4] | Yes (by reducing agents)[15] | No |
| Primary Use Cases | Stable complex isolation, structural analysis, ADCs[1][5][7] | Identifying complex components via MS, reversible crosslinking[15] | "Natural" bond formation, footprinting[16] |
DSS vs. Dithiobis(succinimidyl propionate) (DSP) - The Cleavable Competitor
DSP is structurally similar to DSS but contains a disulfide bond within its spacer arm. This disulfide bond can be readily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.[15]
When to Choose DSP:
-
Mass Spectrometry (MS) Analysis: The ability to cleave the crosslinker is highly advantageous for identifying the components of a crosslinked complex.[15] After separating the complex, it can be treated with a reducing agent, and the individual proteins can be identified by MS.
-
Reversible Crosslinking: In some instances, it may be desirable to reverse the crosslinking to study the function of the individual components after the complex has been isolated.
The DSS Advantage:
For applications where the integrity of the complex throughout the entire experimental workflow is paramount, DSS is the superior choice. The risk of unintended cleavage of a DSP-linked complex during sample preparation, which may contain endogenous reducing agents, is a significant consideration.
DSS vs. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - The Zero-Length Option
EDC is a "zero-length" crosslinker, meaning it facilitates the direct formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final linkage.[14]
When to Choose EDC:
-
Studying "Natural" Interactions: Since no spacer is introduced, EDC is ideal for identifying proteins that are in very close proximity.[14]
-
Protein Footprinting: EDC can be used to map the interaction interface of a protein complex.
The DSS Advantage:
The efficiency of EDC crosslinking can be lower than that of NHS esters, and it can be more prone to side reactions. DSS offers a more straightforward and often more efficient method for capturing interactions, particularly when the interacting residues are not perfectly juxtaposed for direct bond formation.
Experimental Protocol: Crosslinking Proteins in Solution with DSS
This protocol provides a general framework for crosslinking protein-protein interactions in a purified system. Optimization of DSS concentration and reaction time is crucial for each specific system.
Materials:
-
DSS (dissolved in anhydrous DMSO immediately before use)[3][6]
-
Purified proteins of interest in a suitable amine-free buffer (e.g., PBS, HEPES)[3][6]
-
SDS-PAGE reagents
-
Western blot or other downstream analysis reagents
Procedure:
-
Prepare Protein Solution: Combine the purified proteins in an appropriate interaction buffer. The final protein concentration should typically be in the range of 0.1 - 2 mg/mL.
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 25 mM.[6]
-
Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve a final DSS concentration in the desired range (e.g., 0.25-5 mM). A good starting point is a 20- to 50-fold molar excess of DSS to protein for samples < 5 mg/ml.[3][6]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes, or on ice for 2 hours.[3][6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted DSS.[3][6] Incubate for 15 minutes at room temperature.[3][6]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or other downstream methods.[17] Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the protein complex.
Caption: A typical experimental workflow for in-solution protein crosslinking using DSS.
Conclusion: Making an Informed Choice
The selection of a crosslinker is a critical decision in experimental design. While cleavable and zero-length crosslinkers have their specific merits, the non-cleavable nature of DSS offers unparalleled stability for applications where the primary goal is the robust isolation and characterization of intact protein complexes. Its straightforward chemistry and predictable behavior make it a reliable tool for researchers in basic science and drug development alike. By understanding the fundamental advantages of DSS and comparing them to the alternatives, you can confidently choose the right tool to unlock the secrets of your biological system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 5. DSS Crosslinker | TargetMol [targetmol.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. connectsci.au [connectsci.au]
- 9. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Protein Tertiary Structure by Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to Validating DSS Crosslinked Peptides via Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and their complexes, chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool. Among the arsenal of crosslinking reagents, disuccinimidyl suberate (DSS) remains a popular choice due to its simplicity and effectiveness in capturing protein-protein interactions and providing spatial constraints for structural modeling.[1][2] This guide provides an in-depth, objective comparison of methodologies for validating DSS crosslinked peptides, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring a self-validating system from sample preparation to data interpretation.
The Foundational Chemistry: Understanding DSS Crosslinking
DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts primarily with the primary amines of lysine residues and the N-termini of proteins.[3] The two NHS esters at either end of an 11.4 Å spacer arm covalently link amino groups that are within a certain spatial proximity, effectively "freezing" protein interactions for subsequent analysis.[2]
The success of any XL-MS experiment hinges on meticulous sample preparation. Key considerations include:
-
Protein Purity: Starting with a highly pure protein sample is paramount. Contaminating proteins can lead to a complex and uninterpretable mixture of crosslinked products.[1][4]
-
Buffer Composition: The choice of buffer is critical. Amine-containing buffers such as Tris will quench the NHS-ester reaction and must be avoided.[1][5] Buffers like HEPES, sodium phosphate, or bicarbonate at a pH between 7 and 9 are suitable alternatives.[1]
-
DSS Concentration: The optimal DSS concentration must be empirically determined for each protein system. A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein.[1]
The Analytical Challenge: Unraveling the Complexity of Crosslinked Peptides
Following the crosslinking reaction and proteolytic digestion, the resulting peptide mixture is a complex concoction. Crosslinked peptides—the species of interest—are often of low abundance compared to unmodified linear peptides.[6][7] Their identification by mass spectrometry is further complicated by the fact that a single MS/MS spectrum contains fragment ions from two different peptides.[6][8] This "n-squared problem," where the number of potential peptide pairs increases quadratically with the number of proteins, necessitates specialized data analysis strategies.[8]
A Comparative Look at Validation Strategies
The validation of DSS crosslinked peptides is not a one-size-fits-all process. Several computational tools and experimental approaches have been developed, each with its own strengths and weaknesses.
Non-Cleavable Crosslinker Data Analysis: The Traditional Approach
With a non-cleavable crosslinker like DSS, the resulting crosslinked peptides remain intact throughout the mass spectrometry analysis. This necessitates sophisticated search algorithms capable of identifying two peptide sequences from a single, convoluted MS/MS spectrum.
Leading Software Solutions:
| Software | Key Features | Strengths | Considerations |
| pLink2 | Fast and accurate search engine. | High sensitivity and specificity. | |
| StavroX | User-friendly interface, supports various crosslinkers.[9] | Good for initial exploration and visualization. | |
| xiSEARCH | Part of a comprehensive suite of tools (xiFDR, xiVIEW).[10] | Integrated workflow for identification, FDR control, and visualization.[10] | |
| Kojak | Open-source and highly configurable. | Flexible for advanced users. | Steeper learning curve. |
| MaxLynx | Integrated into the MaxQuant environment.[11] | Seamless workflow for users of the MaxQuant platform.[11] |
Experimental Workflow for DSS Crosslinking and Analysis:
Below is a generalized, step-by-step protocol for a typical DSS crosslinking experiment followed by mass spectrometry analysis.
Protocol 1: In-Solution DSS Crosslinking of a Purified Protein Complex
-
Protein Preparation: Prepare the purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8) at a concentration of 1-5 mg/mL.
-
DSS Preparation: Immediately before use, dissolve DSS in a dry organic solvent like DMSO or DMF to a stock concentration of 25 mM.[5]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM). Incubate the reaction for 30-60 minutes at room temperature.[5]
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[5]
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C, followed by alkylation of free cysteines with 55 mM iodoacetamide for 45 minutes in the dark.
-
Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer, such as an Orbitrap, coupled to a nano-liquid chromatography system. It is crucial to use a data-dependent acquisition method that preferentially selects precursor ions with charge states of 3+ and higher for fragmentation, as crosslinked peptides are typically more highly charged.[6]
-
Data Analysis: Utilize a specialized software tool like pLink2, StavroX, or xiSEARCH to identify the crosslinked peptides from the raw mass spectrometry data.
MS-Cleavable Crosslinkers: A Paradigm Shift in Data Analysis
A significant advancement in the field has been the development of MS-cleavable crosslinkers, such as DSSO (disuccinimidyl sulfoxide) and DSBU (disuccinimidyl dibutyric urea).[12][13] These reagents contain a labile bond within their spacer arm that can be fragmented in the mass spectrometer during collision-induced dissociation (CID).[13][14]
This clever design simplifies data analysis immensely. The initial MS/MS scan cleaves the crosslinker, releasing the two individual peptides. These can then be subjected to a subsequent MS3 scan for sequencing.[8] This "MSn" approach streamlines data analysis and significantly increases the confidence in crosslink identification.[13]
Leading Software for MS-Cleavable Crosslinkers:
| Software | Key Features | Strengths | Considerations |
| MeroX | Specifically designed for MS-cleavable crosslinkers.[9][15] | Automated analysis of characteristic fragment ion patterns.[15] | Primarily for cleavable crosslinkers. |
| XlinkX (Proteome Discoverer) | Integrated node within the Thermo Fisher Scientific Proteome Discoverer platform.[7] | User-friendly for those familiar with the Proteome Discoverer environment. |
The Critical Role of False Discovery Rate (FDR) Estimation
Regardless of the chosen crosslinker and software, robust validation requires a stringent control of the false discovery rate (FDR). This is typically achieved through the use of a target-decoy database search strategy.[16] The search is performed against a database containing the original protein sequences (target) and a set of reversed or shuffled sequences (decoy). The number of decoy hits at a given score threshold is used to estimate the number of false positives in the target dataset. A widely accepted FDR for crosslinking studies is 1-5%.[17]
Enhancing Confidence: The Power of Enrichment
Given the low stoichiometry of crosslinking reactions, enriching for the crosslinked peptides prior to mass spectrometry analysis can significantly improve the number and quality of identifications.[7] Common enrichment strategies include:
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since crosslinked peptides are larger than their linear counterparts, SEC can be an effective enrichment method.[7][14]
-
Strong Cation Exchange (SCX) Chromatography: Crosslinked peptides often carry a higher positive charge than linear peptides, allowing for their selective enrichment using SCX.[7]
Concluding Remarks: A Path to Confident Validation
The validation of DSS crosslinked peptides by mass spectrometry is a multifaceted process that demands careful experimental design and sophisticated data analysis. While traditional non-cleavable crosslinkers like DSS, coupled with powerful search engines, remain a viable option, the advent of MS-cleavable reagents has significantly simplified the analytical workflow and enhanced the confidence in crosslink identification.
The choice between these approaches will depend on the specific research question, available instrumentation, and bioinformatics expertise. However, by understanding the underlying principles, meticulously controlling experimental variables, and employing robust validation strategies, researchers can confidently extract meaningful structural insights from their XL-MS data.
References
- 1. benchchem.com [benchchem.com]
- 2. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 5. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 10. Software – Rappsilber Laboratory [rappsilberlab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 16. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to Water-Soluble vs. Water-Insoluble Crosslinkers for Cell Studies
For researchers, scientists, and drug development professionals, the study of protein interactions within their native cellular environment is paramount to unraveling complex biological processes and developing targeted therapeutics. Chemical crosslinkers are indispensable tools in this endeavor, creating stable covalent bonds between interacting molecules, thereby "freezing" these transient interactions for subsequent analysis.[1] A critical decision in designing such experiments is the choice between water-soluble and water-insoluble crosslinkers. This guide provides an in-depth, objective comparison of these two classes of reagents, supported by experimental insights and detailed protocols to empower you to make the most informed choice for your research.
The Solubility Dichotomy: A Tale of Two Cellular Compartments
The fundamental difference between water-soluble and water-insoluble crosslinkers lies in their ability to permeate the cell membrane. This seemingly simple property dictates their utility in targeting specific cellular compartments.
Water-soluble crosslinkers , such as Bis(sulfosuccinimidyl) suberate (BS3), are equipped with charged groups (sulfonate groups on the NHS ester) that render them unable to cross the lipid bilayer of the cell membrane.[2][3] This characteristic makes them the ideal choice for selectively targeting and crosslinking proteins on the cell surface.[2][3]
Conversely, water-insoluble crosslinkers , like Disuccinimidyl suberate (DSS), lack these charged groups, allowing them to readily pass through the cell membrane.[2][3] This permeability enables them to access and crosslink proteins within the intracellular space, including the cytoplasm and organelles.[2][3]
At a Glance: Key Differences and Applications
| Feature | Water-Soluble Crosslinkers (e.g., BS3, Sulfo-SMCC) | Water-Insoluble Crosslinkers (e.g., DSS, SMCC) |
| Cell Membrane Permeability | No | Yes |
| Primary Application | Cell surface protein interactions, labeling, and immunoprecipitation | Intracellular protein interactions, immunoprecipitation of cytoplasmic complexes |
| Solvent for Stock Solution | Aqueous buffers (e.g., PBS) | Organic solvents (e.g., DMSO, DMF) |
| Potential for Cell Lysis | Lower, as they act externally | Higher, as they can disrupt intracellular processes |
| Common Reactive Groups | NHS esters, Sulfo-NHS esters, Maleimides | NHS esters, Maleimides |
Mechanism of Action: A Closer Look at Amine-Reactive Crosslinkers
Many of the most common water-soluble and -insoluble crosslinkers are homobifunctional N-hydroxysuccinimide (NHS) esters, such as BS3 and DSS.[2] These reagents react efficiently with primary amines (-NH2), found in the side chains of lysine residues and at the N-terminus of proteins, to form stable amide bonds.[2] The core reactivity of the NHS ester is virtually identical between the soluble and insoluble forms.[2]
The Chemistry of NHS Ester Crosslinking
The NHS ester reacts with a primary amine, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7-9.[2]
Caption: General mechanism of an NHS ester crosslinker reacting with primary amines on two proteins.
Experimental Workflows: Putting Theory into Practice
The choice between a water-soluble and a water-insoluble crosslinker directly impacts the experimental design. Below are detailed protocols for common applications, highlighting the critical steps and offering expert insights.
Workflow 1: Cell Surface Protein Biotinylation with Water-Soluble Sulfo-NHS-LC-Biotin
This technique is used to label and subsequently isolate proteins exposed on the outer surface of the cell membrane.
Principle: The membrane-impermeable Sulfo-NHS-LC-Biotin reacts with primary amines of extracellular protein domains. The biotin tag allows for the specific capture of these proteins using streptavidin or neutravidin beads.[4]
Detailed Protocol:
-
Cell Preparation: Wash cultured cells three times with ice-cold phosphate-buffered saline (PBS) to remove any amine-containing components from the culture medium.[5]
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in ice-cold PBS to the desired concentration (e.g., 0.5 mg/mL).[4]
-
Labeling Reaction: Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.[1] Performing the reaction on ice minimizes the internalization of the labeling reagent.[5]
-
Quenching: Terminate the reaction by washing the cells with a quenching buffer, such as 100 mM glycine in PBS, for 10 minutes at 4°C.[1] Glycine contains a primary amine that will react with and inactivate any excess Sulfo-NHS-LC-Biotin.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin or neutravidin-conjugated beads to capture the biotinylated cell surface proteins.[4]
-
Analysis: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting.[4]
Pro-Tips:
-
Ensure all buffers used before the quenching step are free of primary amines (e.g., Tris, glycine) as these will compete with the target proteins for the crosslinker.[6]
-
To prevent cell detachment during the numerous washing steps, consider coating the culture dishes with poly-D-lysine.[1]
References
A-Senior-Application-Scientist's-Guide-to-Robust-Crosslinking-Control-Experiments-for-Disuccinimidyl-Suberate-(DSS)
In the realm of protein interaction analysis, chemical crosslinking with reagents like Disuccinimidyl suberate (DSS) is a powerful technique to capture and identify both stable and transient protein-protein interactions.[1][2] However, the covalent nature of this process necessitates a rigorous experimental design, incorporating a suite of control experiments to ensure the scientific integrity of the results. This guide provides an in-depth comparison of essential control experiments for DSS crosslinking, complete with the underlying rationale and detailed protocols, to empower researchers, scientists, and drug development professionals to generate reliable and publishable data.
The-Principle-of-DSS-Crosslinking
This compound (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][3] It reacts with primary amines (primarily the ε-amino group of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[3] With a spacer arm length of 11.4 Å, DSS is suitable for capturing proteins that are in close proximity.[4] Being membrane-permeable, DSS can be used for intracellular crosslinking.[1][3][5]
The-Imperative-for-Control-Experiments
The central challenge in crosslinking experiments is to distinguish between specific, biologically relevant interactions and non-specific interactions arising from random collisions. Furthermore, it is crucial to account for potential artifacts introduced by the crosslinking reagent itself. A well-designed set of control experiments is therefore not just recommended, but essential for the validation and interpretation of DSS crosslinking data.
Here, we compare the key control experiments that should be performed alongside your primary DSS crosslinking experiment.
| Experiment | Purpose | Expected Outcome | Interpretation of Deviations |
| 1. No Crosslinker Control | To identify proteins that co-purify or aggregate non-covalently under the experimental conditions. | No high-molecular-weight crosslinked complexes should be observed. Only individual protein bands should be visible on a gel. | The appearance of high-molecular-weight bands indicates non-covalent aggregation or co-purification, which could be misinterpreted as a crosslinking-mediated interaction. |
| 2. Single Protein Control (with DSS) | To identify intramolecular crosslinking and potential DSS-induced oligomerization of a single protein. | A shift in the monomer's molecular weight or the appearance of discrete higher-order bands (dimer, trimer, etc.) may be observed. | This helps to distinguish between intramolecular crosslinks, specific homodimers, and potential non-specific aggregation induced by the crosslinker. |
| 3. Titration of DSS Concentration | To determine the optimal DSS concentration that captures specific interactions without causing excessive, non-specific crosslinking. | A concentration-dependent increase in the formation of specific crosslinked complexes should be observed, followed by the appearance of high-molecular-weight smears at higher concentrations.[6] | High-molecular-weight smears at the top of the gel indicate over-crosslinking and potential artifacts.[7] |
| 4. Time-Course of Crosslinking | To identify the optimal reaction time for capturing the desired interaction without leading to excessive crosslinking. | The intensity of the specific crosslinked product should increase over time, eventually reaching a plateau. | A continuous increase in high-molecular-weight aggregates over time suggests that non-specific crosslinking is occurring.[6] |
| 5. Quenched Crosslinker Control | To ensure that the quenching step is effective and that no further crosslinking occurs during sample processing. | The results should be identical to the "No Crosslinker Control." | The appearance of crosslinked products indicates that the quenching was incomplete, which could lead to artifacts during subsequent sample handling. |
Experimental-Workflows-and-Protocols
Logical-Workflow-for-DSS-Crosslinking-and-Controls
The following diagram illustrates the logical flow of a comprehensive DSS crosslinking experiment, incorporating the essential control arms.
Caption: Workflow for DSS crosslinking with controls.
Detailed-Experimental-Protocols
Materials
-
This compound (DSS): Store at -20°C, protected from moisture.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving DSS.[4]
-
Amine-free buffer: e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.[4][8] Avoid buffers containing primary amines like Tris or glycine.[7][8]
-
Protein samples: Purified proteins of interest.
Protocol-1:-Primary-DSS-Crosslinking-Experiment
This protocol is for a typical crosslinking reaction between two purified proteins, Protein A and Protein B.
-
Protein Preparation: Prepare a mixture of Protein A and Protein B in an amine-free buffer to the desired final concentrations.[10]
-
DSS Preparation: Immediately before use, prepare a 50 mM stock solution of DSS by dissolving 10 mg of DSS in 540 µL of anhydrous DMSO.[4]
-
Crosslinking Reaction: Add the DSS stock solution to the protein mixture to a final concentration of 0.5 to 5 mM.[4] A common starting point is a 20-fold molar excess of DSS to total protein.[4]
-
Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes.[4][5]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 25-50 mM.[4][5] Incubate for an additional 15 minutes at room temperature.[4][5]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.[10][11] For more detailed analysis of crosslinked sites, proceed with mass spectrometry.[10][12]
Protocol-2:-Control-Experiments
The following protocols outline the necessary modifications for each control experiment.
Control 1: No Crosslinker Control
-
Follow the Primary DSS Crosslinking Experiment protocol, but in step 3, add an equivalent volume of DMSO (without DSS) to the protein mixture.
Control 2: Single Protein Control
-
Follow the Primary DSS Crosslinking Experiment protocol, but in step 1, prepare separate samples containing only Protein A or only Protein B.
Control 3: DSS Concentration Titration
-
Set up parallel reactions following the Primary DSS Crosslinking Experiment protocol. In step 3, vary the final concentration of DSS (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
Control 4: Time-Course of Crosslinking
-
Set up a master mix for the crosslinking reaction as described in the Primary DSS Crosslinking Experiment. At various time points (e.g., 5 min, 15 min, 30 min, 60 min), remove an aliquot of the reaction and immediately quench it as described in step 5.
Control 5: Quenched Crosslinker Control
-
First, prepare a "quenched DSS" solution by mixing your DSS stock solution with the quenching buffer at the final reaction concentrations.
-
Allow this mixture to incubate for 15-30 minutes.
-
Then, add this pre-quenched DSS solution to your protein sample and proceed with the incubation and analysis as in the primary experiment.
Data-Interpretation-and-Troubleshooting
The inclusion of these controls allows for a more confident interpretation of your results. For instance, a band corresponding to a potential heterodimer in your primary experiment is only considered a strong candidate if it is absent or significantly reduced in the "No Crosslinker Control" and the "Single Protein Controls."
Troubleshooting Common Issues:
-
High-molecular-weight smears: This often indicates over-crosslinking.[7] To mitigate this, reduce the DSS concentration, shorten the incubation time, or perform the reaction at a lower temperature (e.g., on ice for 2 hours).[7]
-
No crosslinking observed: This could be due to several factors, including inactive DSS (due to moisture), incompatible buffer, or insufficient protein concentration. Ensure DSS is handled properly and that your buffer is amine-free.[4][7] You may also need to increase the DSS:protein molar ratio.[5]
Advanced-Considerations:-Mass-Spectrometry-Analysis
For unambiguous identification of crosslinked proteins and the specific sites of interaction, mass spectrometry (MS) is the analytical method of choice.[2][12][13] The analysis of crosslinked samples by MS is a complex workflow that involves enzymatic digestion of the crosslinked proteins, enrichment of the crosslinked peptides, and specialized software for data analysis.[12][14]
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DSS (this compound), No-Weigh™ Format - FAQs [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Disuccinimidyl Suberate (DSS)
Disuccinimidyl suberate (DSS) is a powerful and widely used amine-reactive, non-cleavable crosslinker essential for studying protein interactions, preparing antibody conjugates, and stabilizing protein complexes.[1] Its utility is rooted in its two N-hydroxysuccinimide (NHS) esters, which efficiently react with primary amines on proteins and other biomolecules.[2] However, this high reactivity necessitates a rigorous and chemically-informed approach to its disposal. Improper handling of DSS waste not only poses a direct health risk but can also lead to non-compliance with institutional and federal safety regulations.[3]
This guide provides a comprehensive, step-by-step framework for the safe deactivation and disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical principles behind these procedures, empowering you to manage your laboratory waste with confidence, expertise, and an unwavering commitment to safety.
Section 1: Hazard Identification and Safety Profile of DSS
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. DSS is classified as a hazardous substance, primarily due to its potential for acute toxicity and irritation.[3][4]
Key Hazards:
-
Acute Toxicity: DSS is harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Irritant: It is known to cause skin and serious eye irritation.[3]
These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, from initial weighing to final waste disposal.
| Hazard Classification | GHS Hazard Statements | Signal Word | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Warning | Gloves: Nitrile or other chemically resistant gloves.[6] Eye Protection: Safety glasses or goggles.[3] Lab Coat: Standard laboratory coat. Ventilation: Handle solid DSS and concentrated solutions in a chemical fume hood.[6][7] |
| Skin & Eye Irritation | H315, H319: Causes skin irritation and serious eye irritation.[3] | Warning | As above. Ensure eyewash stations and safety showers are accessible.[3] |
Section 2: The Core Principle of DSS Disposal: Deactivation
The reactivity of DSS's NHS esters is the primary concern for disposal. These electrophilic groups will react with any available primary amine. The goal of proper disposal is to safely and completely neutralize this reactivity before the waste leaves the laboratory. This is achieved through a process called quenching .
Quenching involves intentionally introducing a high concentration of a simple, non-hazardous primary amine to the waste stream. This effectively consumes all unreacted DSS, converting it into a stable, non-reactive amide-linked conjugate. The most common and recommended quenching reagents are Tris (tris(hydroxymethyl)aminomethane) or glycine buffers.[8]
The primary competing reaction is hydrolysis, where water attacks and inactivates the NHS ester.[2][9] While hydrolysis also deactivates DSS, quenching with an amine buffer is a more rapid, reliable, and controlled method for ensuring complete neutralization of the hazardous reagent.[8]
Section 3: Procedural Guide to DSS Waste Management
The specific disposal procedure for DSS depends on its form (solid, solution, or part of a reaction mixture). The following workflow diagram and protocols provide clear, step-by-step instructions for each scenario.
Caption: Decision workflow for the safe disposal of this compound (DSS).
Protocol 3.1: Disposal of Unused or Expired Solid DSS
Never attempt to dispose of solid DSS directly. It must first be dissolved and deactivated.
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Dissolve the Reagent: Carefully dissolve the solid DSS in a minimal amount of a compatible organic solvent, such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1]
-
Prepare for Quenching: Place the vessel containing the DSS solution into a secondary container (e.g., a beaker or plastic tub) to contain any potential spills.
-
Quench the Solution: Add a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to the DSS solution to achieve a final quencher concentration of 20-50mM.[8] Stir or swirl gently to mix.
-
Incubate: Allow the mixture to stand at room temperature for at least 15-30 minutes to ensure the quenching reaction is complete.[8]
-
Dispose as Liquid Waste: Transfer the now-deactivated solution to a properly labeled hazardous waste container designated for aqueous/organic chemical waste.[10][11]
Protocol 3.2: Managing Waste from a Quenched DSS Reaction
This is the most common scenario for researchers. Waste from a completed crosslinking experiment has typically already been quenched to stop the reaction.
-
Confirm Quenching: Verify that the experimental protocol included a final quenching step with a reagent like Tris, glycine, or lysine.[8] If this step was missed, perform it now by adding a quenching buffer to a final concentration of 20-50mM and incubating for 15 minutes.
-
Collect Liquid Waste: All liquid waste from the reaction, including quenched mixtures and subsequent washes, must be collected in a designated hazardous liquid waste container.[12] Do not pour this waste down the drain.[4][11]
-
Segregate Waste Streams: If your experiment involves other hazardous materials (e.g., halogenated solvents), collect the DSS waste in a separate, appropriately labeled container to avoid incompatible mixtures.[10][13]
Protocol 3.3: Disposal of DSS-Contaminated Solid Waste
All disposable materials that have come into contact with DSS must be treated as hazardous solid waste.
-
Identify Contaminated Items: This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Weighing paper/boats
-
Microcentrifuge tubes
-
Paper towels used for cleanup
-
-
Collect in a Designated Container: Place all contaminated solid items into a clearly labeled, sealed container or a durable, leak-proof bag designated for solid chemical waste.[6]
-
Manage Empty Containers: The original DSS product container is considered hazardous. It should be triple-rinsed with a compatible solvent (like acetone or ethanol), with the rinsate collected as liquid hazardous waste.[13][14] After rinsing and air-drying in a fume hood, the label should be defaced, and the empty container can be disposed of in the appropriate glass or plastic recycling bin.[13]
Section 4: Waste Container Management and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Container Compatibility: Use containers made of materials compatible with the waste. For aqueous/organic mixtures resulting from DSS quenching, High-Density Polyethylene (HDPE) containers are suitable.[15] Ensure containers have secure, screw-top lids.[16]
-
Labeling: All waste containers must be clearly and accurately labeled.[10] The label should include:
-
The words "Hazardous Waste."
-
The full chemical names of all contents (e.g., "this compound (quenched with Tris-HCl), DMSO, Water"). Avoid using abbreviations or chemical formulas.[10]
-
The approximate concentrations or percentages of each component.
-
The date the waste was first added to the container.
-
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area within the lab, away from incompatible materials.[17] Ensure secondary containment is used to capture any potential leaks.[16]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety. By understanding its chemical reactivity and adhering to a protocol centered on complete deactivation through quenching, researchers can effectively neutralize the hazards associated with this reagent. The core principles are simple but essential: wear appropriate PPE, always quench unreacted DSS before disposal, segregate waste streams, use properly labeled containers, and always follow your institution's specific hazardous waste disposal procedures. This diligent approach ensures the safety of yourself, your colleagues, and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-Hydroxysuccinimide suberic acid ester | C16H20N2O8 | CID 100658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cellink.com [cellink.com]
- 7. fishersci.com [fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. cms.ccsd.net [cms.ccsd.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 16. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
Mastering the Handling of Disuccinimidyl Suberate: A Guide to Safety and Efficacy
Disuccinimidyl suberate (DSS) is a powerful and widely used homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, indispensable for researchers in proteomics, drug development, and molecular biology.[1] Its ability to covalently link primary amine groups on proteins and other biomolecules makes it a valuable tool for studying protein-protein interactions, preparing antibody-drug conjugates, and immobilizing proteins onto surfaces.[1] However, the very reactivity that makes DSS so useful also necessitates a thorough understanding of its handling requirements to ensure both experimental success and, most importantly, personal safety.
This guide provides a comprehensive overview of the essential safety protocols and logistical considerations for working with this compound. Moving beyond a simple checklist, we will delve into the rationale behind these procedures, empowering you with the knowledge to work confidently and safely.
The Chemical Nature of this compound: Understanding the Risks
This compound is classified as hazardous, and it is crucial to be aware of its potential effects.[2][3] The primary hazards associated with DSS include:
The key to safe handling lies in preventing exposure through the proper use of personal protective equipment and adherence to sound laboratory practices.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A comprehensive suite of PPE is non-negotiable when handling DSS, particularly in its powdered form.[5] The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z.87.1 or equivalent standards. A face shield should be worn over safety glasses when there is a risk of splashing.[6][7] | Protects against accidental splashes of DSS solutions or contact with the powder, which can cause serious eye irritation.[3][5] |
| Hand Protection | Impervious gloves, such as nitrile or latex.[5][6] | Prevents skin contact. DSS is harmful if it comes into contact with the skin.[2] |
| Body Protection | A laboratory coat must be worn to protect clothing and skin.[5][6] | Provides a barrier against spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if ventilation is insufficient.[5][6] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[2][3] |
Always inspect your PPE before use to ensure it is in good condition and free from defects.
Operational Plan: From Receipt to Reaction
A systematic approach to handling DSS will minimize risks and preserve the integrity of this moisture-sensitive reagent.
Storage and Stability
DSS is highly susceptible to hydrolysis, which will render it inactive.[5] Proper storage is therefore critical.
-
Upon Receipt : Store DSS desiccated at 4°C.[8] Some protocols may recommend storage at -20°C to -80°C in a desiccated environment.[5]
-
Preventing Condensation : Before opening the vial, always allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing onto the cold powder.[5][9]
-
Inert Atmosphere : For long-term storage and to maintain maximum reactivity, consider purging the vial with an inert gas like argon or nitrogen before resealing.[5][9]
Preparing DSS Stock Solutions
Due to its water-insolubility, DSS must first be dissolved in a polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to an aqueous reaction mixture.[1][8]
Step-by-Step Protocol for Preparing a DSS Stock Solution:
-
Equilibrate : Allow the DSS vial to warm to room temperature in a desiccator.
-
Work in a Fume Hood : All handling of solid DSS and preparation of stock solutions should be performed in a certified chemical fume hood.[5]
-
Solvent Preparation : Use anhydrous (dry) DMF or DMSO to prepare the stock solution.[9] Moisture in the solvent will rapidly hydrolyze the NHS esters.
-
Dissolution : Add the appropriate volume of anhydrous solvent to the DSS vial to achieve the desired concentration. Mix gently until the DSS is completely dissolved.
-
Storage of Stock Solution : If not for immediate use, the stock solution can be stored at -20°C for 1-2 months.[10] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[9][]
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Managing DSS Waste
Proper disposal of DSS and associated waste is crucial to prevent environmental contamination and ensure compliance with local regulations.
Quenching the Reaction
Before disposal, any unreacted DSS should be quenched. This can be achieved by adding a buffer containing primary amines, such as Tris, to a final concentration of 20-50mM.[8] Allow the quenching reaction to proceed for at least 15 minutes at room temperature.[8]
Waste Disposal
-
Solid Waste : Unused DSS powder and any materials used for spill cleanup (e.g., absorbent pads) should be collected in a sealed container and disposed of as hazardous chemical waste according to your institution's guidelines.[5]
-
Liquid Waste : Quenched reaction mixtures and solutions containing DSS should be collected in a designated hazardous waste container. Do not pour DSS waste down the drain.[2]
-
Empty Containers : Empty DSS vials should be disposed of as hazardous waste, as they may contain residual chemical.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
In Case of Emergency: Spill and Exposure Procedures
Accidents can happen, and being prepared is your best defense.
Spill Management
-
Evacuate : If a significant amount of DSS powder is spilled, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
PPE : Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment : For solid spills, carefully sweep up the powder and place it in a sealed container for disposal. Avoid creating dust.[3] For liquid spills, use an inert absorbent material to contain the spill, then collect it into a suitable container for disposal.
-
Decontamination : Clean the spill area thoroughly with soap and water.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
By understanding the properties of this compound and adhering to these safety and handling protocols, you can confidently and safely harness its capabilities in your research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
